GFB-12811
Description
Properties
Molecular Formula |
C22H23F4N5O |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)-4-pyridinyl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m1/s1 |
InChI Key |
GHNYLVIESIGHDJ-OAQYLSRUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GFB-12811: A Deep Dive into its Mechanism of Action as a Selective CDK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GFB-12811, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). This compound has emerged as a promising therapeutic candidate, particularly for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document details the molecular interactions, downstream signaling effects, and key experimental data related to this compound.
Core Mechanism: Selective Inhibition of CDK5
This compound is a small molecule inhibitor that demonstrates high-affinity binding to CDK5, a proline-directed serine/threonine kinase. Unlike canonical CDKs that regulate the cell cycle, CDK5 is primarily involved in neuronal development and various other cellular processes. In the context of ADPKD, CDK5 has been implicated in the regulation of cyst growth.
The inhibitory action of this compound against CDK5 is characterized by a low nanomolar half-maximal inhibitory concentration (IC50), indicating its high potency.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, kinase selectivity, and pharmacokinetic properties in preclinical models.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK5/p25 | 2.3 |
Data sourced from Daniels MH, et al. J Med Chem. 2022.[1]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity Fold vs. CDK5 |
| CDK2/CycA | 23 | ~10 |
| Other CDKs (CDK1, CDK4, CDK6, CDK7, CDK9) | >100-fold selectivity | >100 |
Data compiled from multiple sources.
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (3 mg/kg) | 25% |
| Oral Bioavailability (10 mg/kg) | 41% |
| Half-life (t1/2) | 7.6 hours |
| Volume of Distribution (Vss) | 7.3 L/kg |
Data sourced from MedchemExpress.[2]
Downstream Signaling Pathways in ADPKD
In ADPKD, the loss of function of polycystin-1 (PC1) or polycystin-2 (PC2) leads to dysregulated intracellular signaling, promoting cyst cell proliferation and fluid secretion. While the precise and complete downstream signaling cascade of CDK5 in renal cyst epithelial cells is an area of active investigation, current evidence suggests its involvement in pathways that modulate cell cycle and proliferation. Inhibition of CDK5 by this compound is hypothesized to counteract these pro-cystogenic signals.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assay (CDK5 IC50 Determination)
The potency of this compound against CDK5/p25 was determined using a biochemical kinase assay. A standard method for this is a mobility shift assay or a radiometric assay.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human CDK5/p25 enzyme, a specific peptide substrate (e.g., a derivative of histone H1), and ATP (often radiolabeled with ³²P or ³³P) is prepared.
-
Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A control reaction without the inhibitor is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as a high concentration of EDTA or a denaturing agent.
-
Detection of Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate is separated from the unreacted radiolabeled ATP using methods like phosphocellulose paper binding or gel electrophoresis followed by autoradiography. The amount of incorporated radioactivity is quantified.
-
Mobility Shift Assay: This method uses a fluorescently labeled peptide substrate. The phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis based on their charge difference. The ratio of the two forms is used to determine enzyme activity.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement
Cellular assays are crucial to confirm that a compound can inhibit its target in a physiological context. For this compound, this would involve assessing its effect on CDK5 activity within cells.
Protocol Outline (Example: Western Blot for a CDK5 Substrate):
-
Cell Culture and Treatment: A suitable cell line, preferably of renal origin and expressing CDK5, is cultured. The cells are then treated with varying concentrations of this compound for a defined period.
-
Cell Lysis: After treatment, the cells are washed and then lysed using a buffer that preserves protein phosphorylation states (containing phosphatase and protease inhibitors).
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a known or suspected CDK5 substrate. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. A decrease in the phosphorylation of the CDK5 substrate with increasing concentrations of this compound would indicate target engagement and inhibition.
Conclusion
This compound is a potent and selective inhibitor of CDK5 with promising therapeutic potential for ADPKD. Its mechanism of action is centered on the direct inhibition of CDK5 kinase activity, which is believed to counteract the pro-proliferative signaling pathways that drive cyst growth in this disease. The quantitative data on its potency, selectivity, and pharmacokinetic profile provide a strong foundation for its continued development. Further research into the specific downstream substrates of CDK5 in renal cyst epithelial cells will provide a more detailed understanding of the complete mechanism of action of this compound.
References
what is GFB-12811
No Publicly Available Information on GFB-12811
Following a comprehensive search for "this compound," no publicly available scientific literature, clinical trial data, or regulatory information could be identified for a compound or agent with this designation. This suggests that "this compound" may represent an internal, preclinical, or otherwise non-publicly disclosed research code.
It is also possible that "this compound" is a misnomer or contains a typographical error. Without a verifiable public record, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations as there is no underlying information to draw from.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain.
GFB-12811: A Highly Selective CDK5 Inhibitor for Research in Polycystic Kidney Disease and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GFB-12811 is a potent and highly selective, orally active inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] Its high selectivity distinguishes it from many other kinase inhibitors, making it a valuable tool for investigating the specific roles of CDK5 in various physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of the CDK5 inhibitory activity of this compound, including its quantitative inhibitory profile, detailed experimental protocols for its characterization, and its modulation of relevant signaling pathways. This document is intended to serve as a resource for researchers in academia and the pharmaceutical industry engaged in the study of CDK5-mediated pathologies, particularly Autosomal Dominant Polycystic Kidney Disease (ADPKD), as well as neurodegenerative disorders where aberrant CDK5 activity is implicated.[3]
Quantitative Inhibitory Profile
This compound demonstrates sub-nanomolar potency against CDK5 and exceptional selectivity over other members of the CDK family and a broader panel of kinases. The key quantitative data for its inhibitory activity are summarized in the tables below.
| Target | Parameter | Value | Assay Type | Reference |
| CDK5/p25 | IC50 | 2.3 nM | In Vitro Kinase Assay (Mobility Shift) | [1][4][5] |
| CDK5 | Ki | 1 nM | Calculated Ki | [5] |
Table 1: Potency of this compound against CDK5
| Off-Target Kinase | IC50 | Selectivity (Fold vs. CDK5/p25 IC50) | Reference |
| CDK2/CycA | 211 nM | 92x | [1][5] |
| CDK6 | >3200 nM | 1390x | [5] |
| CDK7/Cyclin H/MAT1 | 718 nM | 312x | [1][5] |
| CDK9/CycT1 | 894 nM | 389x | [1][5] |
Table 2: Selectivity Profile of this compound against other Cyclin-Dependent Kinases
Furthermore, this compound was screened against a panel of 54 diverse kinases at a concentration of 500 nM and showed no inhibition greater than 50% against any of these kinases, highlighting its remarkable selectivity.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments to characterize the CDK5 inhibitory activity of this compound.
Protocol 1: In Vitro CDK5 Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This protocol describes a non-radioactive method to determine the in vitro inhibitory activity of this compound against CDK5. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
This compound
-
CDK5 substrate peptide (e.g., Histone H1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the CDK5/p25 enzyme and substrate peptide in kinase reaction buffer to the desired concentrations.
-
Assay Plate Setup: Add 2.5 µL of the this compound dilutions or DMSO control to the wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of the diluted CDK5/p25 enzyme to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase reaction buffer.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Human cell line expressing CDK5 (e.g., HEK293)
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CDK5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellets in PBS containing a protease inhibitor cocktail and lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blotting: Collect the supernatants containing the soluble proteins and determine the protein concentration. Normalize the protein concentrations across all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for CDK5. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and plot the amount of soluble CDK5 as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Signaling Pathways and Mechanisms of Action
CDK5 is a unique member of the cyclin-dependent kinase family, with its activity being primarily regulated by its association with the activators p35 and p39 in post-mitotic neurons.[6][7] Dysregulation of CDK5 activity, often through the cleavage of p35 to the more stable p25 fragment, is implicated in the pathogenesis of several neurodegenerative diseases.[6] In the context of ADPKD, CDK5 has emerged as a potential therapeutic target.[2][3]
CDK5 in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
ADPKD is characterized by the progressive development of fluid-filled cysts in the kidneys. The primary cause of ADPKD is mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively.[8] These proteins are localized to the primary cilia of renal epithelial cells and are involved in regulating intracellular calcium signaling. Disruption of the PC1/PC2 complex leads to aberrant signaling pathways that promote cell proliferation and fluid secretion, key drivers of cyst growth.[8][9]
CDK5 has been implicated in the downstream signaling cascades that contribute to cystogenesis. Inhibition of CDK5 has been shown to reduce the proliferation of cystic cells. The precise mechanism by which CDK5 promotes cyst growth is an active area of research, but it is thought to involve the modulation of cell cycle progression and other proliferative signaling pathways that are dysregulated in ADPKD.
Experimental Workflow Visualization
The following diagram illustrates the key steps in an in vitro kinase assay to determine the inhibitory activity of this compound.
Conclusion
This compound is a highly potent and selective CDK5 inhibitor that serves as a critical research tool for elucidating the roles of CDK5 in health and disease. Its well-defined inhibitory profile and high selectivity make it superior to less specific kinase inhibitors for targeted studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems. Further research into the mechanism of action of this compound, particularly in the context of ADPKD and neurodegenerative disorders, will undoubtedly contribute to a better understanding of these complex diseases and may pave the way for the development of novel therapeutic strategies.
References
- 1. biocompare.com [biocompare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]
In-Depth Technical Guide: GFB-12811 and its Target Protein, Cyclin-Dependent Kinase 5 (CDK5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a proline-directed serine/threonine kinase.[1][2] While canonical cyclin-dependent kinases are key regulators of the cell cycle, CDK5 is primarily active in post-mitotic neurons and is implicated in a range of physiological processes including neuronal development, synaptic plasticity, and membrane trafficking.[1] Aberrant CDK5 activity has been linked to the pathogenesis of neurodegenerative diseases and, more recently, has been identified as a therapeutic target for Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][3][4] This document provides a comprehensive technical overview of this compound, its target protein CDK5, and the associated signaling pathways and experimental methodologies.
Core Target: Cyclin-Dependent Kinase 5 (CDK5)
CDK5 is an atypical member of the cyclin-dependent kinase family, as its activation is not dependent on cyclins. Instead, CDK5 is activated by binding to its regulatory subunits, p35 or p39.[1] The CDK5/p35 complex is crucial for normal brain development. However, under conditions of neuronal stress, p35 can be cleaved by the calcium-activated protease calpain to form p25. The resulting CDK5/p25 complex exhibits prolonged and heightened activity, which is implicated in the pathology of several neurodegenerative disorders.[1]
In the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD), CDK5 has emerged as a promising therapeutic target.[1][3] ADPKD is a genetic disorder characterized by the formation of numerous fluid-filled cysts in the kidneys, leading to a progressive decline in renal function.[4][5] Studies have suggested that inhibiting CDK5 can mitigate cyst growth, highlighting the therapeutic potential of selective CDK5 inhibitors like this compound.[1][3]
This compound: A Highly Selective CDK5 Inhibitor
This compound has been identified as a highly potent and selective inhibitor of CDK5.[1][2][6] Its development addresses a critical need for selective CDK5 inhibitors that spare other members of the CDK family, thereby potentially reducing off-target effects.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Reference |
| CDK5 IC50 | 2.3 nM | In Vitro Kinase Assay (Mobility Shift) | [6][7] |
| CDK5 Ki | 1 nM | Calculated Ki | [7] |
| Selectivity vs. CDK2 | 92x | Off-Target Potency Assay | [7] |
| Selectivity vs. CDK6 | 1390x | Off-Target Potency Assay | [7] |
| Selectivity vs. CDK7 | 312x | Off-Target Potency Assay | [7] |
| Selectivity vs. CDK9 | 389x | Off-Target Potency Assay | [7] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 25% | 3 mg/kg | [6] |
| Oral Bioavailability | 41% | 10 mg/kg | [6] |
| Half-life (t1/2) | 7.6 h | 1 mg/kg, IV | [6] |
| Volume of Distribution (Vss) | 7.3 L/kg | 1 mg/kg, IV | [6] |
Signaling Pathways
CDK5 Signaling in ADPKD
In ADPKD, mutations in the PKD1 or PKD2 genes lead to the dysregulation of several signaling pathways that control cell proliferation and cyst formation.[4][5] While the precise role of CDK5 in ADPKD is still under investigation, it is thought to contribute to the abnormal cell proliferation that drives cyst growth.[8] The inhibition of CDK5 by this compound is expected to interfere with these proliferative signals.
Caption: Simplified CDK5 signaling pathway in ADPKD.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for key assays used in the characterization of this compound.
In Vitro Kinase Assay (Mobility Shift Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant CDK5/p25 enzyme
-
Fluorescently labeled peptide substrate
-
This compound (or other test compounds)
-
ATP
-
Kinase reaction buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the test compound, recombinant CDK5/p25 enzyme, and the fluorescently labeled peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Measure the ratio of phosphorylated to unphosphorylated substrate using a microplate reader. The data is analyzed based on the separation of the two species, often by capillary electrophoresis.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase mobility shift assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., HEK293)
-
This compound (or other test compounds)
-
Cell lysis buffer
-
Antibodies against CDK5 and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells.
-
Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble CDK5 in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a potent and highly selective CDK5 inhibitor with promising therapeutic potential, particularly in the context of ADPKD. Its high selectivity for CDK5 over other kinases suggests a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other CDK5 inhibitors. Future research should continue to explore the precise role of CDK5 in ADPKD pathogenesis and evaluate the in vivo efficacy and safety of this compound in relevant preclinical models.
References
- 1. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Highly Selective Inhibitors of CDK5 (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. acelinktherapeutics.com [acelinktherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Cyclin-Dependent Kinase 1 Activity Is a Driver of Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
GFB-12811: A High-Affinity, Selective Cdk5 Inhibitor for Neurodegeneration Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (Cdk5) has emerged as a critical therapeutic target in the field of neurodegeneration. Its aberrant activation, primarily through the cleavage of its activator p35 to the more stable p25, is a key pathological event in diseases such as Alzheimer's, Parkinson's, and Huntington's. This dysregulation leads to hyperphosphorylation of tau, formation of neurofibrillary tangles, and ultimately neuronal death. GFB-12811 is a recently developed, highly selective, and potent inhibitor of Cdk5, offering a powerful new tool for the investigation of Cdk5-mediated neurodegenerative processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate its use in neurodegeneration research. While direct preclinical data for this compound in neurodegenerative models is not yet available, this guide establishes a strong rationale for its application based on the significant neuroprotective effects observed with other Cdk5 inhibitors.
Introduction: The Role of Cdk5 in Neurodegeneration
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the cyclin-dependent kinase family, predominantly active in post-mitotic neurons.[1] Under physiological conditions, Cdk5, in complex with its activator p35, plays a crucial role in neuronal development, synaptic plasticity, and memory formation.[2] However, in the context of neurodegenerative diseases, a neurotoxic cascade leads to the calpain-mediated cleavage of p35 into the more stable and potent activator, p25.[3] This results in the hyperactivation and mislocalization of the Cdk5/p25 complex, leading to the hyperphosphorylation of various substrates, most notably the microtubule-associated protein tau.[3][] Hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal disruption and the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease and other tauopathies.[5][6]
Beyond tau pathology, aberrant Cdk5 activity contributes to neurodegeneration through multiple mechanisms, including:
-
Amyloid-β (Aβ) production: Cdk5 can phosphorylate substrates that influence the processing of amyloid precursor protein (APP), potentially increasing the production of neurotoxic Aβ peptides.[1]
-
Synaptic dysfunction: Dysregulated Cdk5 activity can impair synaptic function and contribute to the synaptic loss observed in neurodegenerative disorders.[5]
-
Neuronal apoptosis: The Cdk5/p25 complex can activate pro-apoptotic pathways, leading to neuronal cell death.[3]
-
Neuroinflammation: Aberrant Cdk5 activity has been linked to the activation of inflammatory pathways in the brain.[3]
Given its central role in these pathological processes, the selective inhibition of Cdk5 presents a promising therapeutic strategy for a range of neurodegenerative diseases.
This compound: A Potent and Selective Cdk5 Inhibitor
This compound is a novel, highly selective, and orally bioavailable small molecule inhibitor of Cdk5. Its development represents a significant advancement in the field, offering researchers a tool with superior selectivity over previous generations of Cdk5 inhibitors, which often exhibited off-target effects on other cyclin-dependent kinases.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Cdk5. By binding to the ATP-binding pocket of the kinase, it prevents the transfer of phosphate (B84403) groups to Cdk5 substrates, thereby inhibiting its catalytic activity. Its high selectivity is attributed to specific molecular interactions within the Cdk5 active site that are not conserved in other kinases.
Quantitative Data
The following tables summarize the currently available in vitro and in vivo data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Cdk5/p25 | 2.3 |
| Cdk2/CycA | 211 |
| Cdk7/CycH/MAT1 | 718 |
| Cdk9/CycT1 | 894 |
Data from MedChemExpress, based on Daniels MH, et al. J Med Chem. 2022.
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | 25% (3 mg/kg), 41% (10 mg/kg) |
| Half-life (t½) | 7.6 hours |
| Volume of Distribution (Vss) | 7.3 L/kg (1 mg/kg, IV) |
Data from MedChemExpress, based on Daniels MH, et al. J Med Chem. 2022.
Rationale for this compound in Neurodegeneration Research
While specific preclinical studies of this compound in animal models of Alzheimer's, Parkinson's, or Huntington's disease have not yet been published, a substantial body of evidence from studies using other Cdk5 inhibitors strongly supports its potential as a neuroprotective agent.
-
Reduction of Tau Hyperphosphorylation: Numerous studies have demonstrated that inhibition of Cdk5, using compounds like roscovitine (B1683857) or peptide-based inhibitors, leads to a significant reduction in tau phosphorylation at multiple disease-relevant epitopes in both cellular and animal models of tauopathy.[7][8]
-
Amelioration of Amyloid-β Pathology: Cdk5 inhibition has been shown to decrease the production of Aβ peptides and reduce amyloid plaque burden in preclinical models of Alzheimer's disease.[3]
-
Neuroprotection and Improved Survival: Inhibition of Cdk5 has been demonstrated to protect neurons from various neurotoxic insults, including Aβ-induced toxicity and oxidative stress, leading to increased neuronal survival in vitro and in vivo.[3][5]
-
Cognitive Improvement: Treatment with Cdk5 inhibitors has been shown to rescue cognitive deficits in animal models of neurodegenerative diseases, suggesting that targeting Cdk5 can have a positive impact on synaptic function and memory.[9]
The high potency and selectivity of this compound suggest that it may offer a more favorable therapeutic window and reduced off-target effects compared to the less selective inhibitors used in these earlier studies.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound in neurodegeneration research. These are generalized protocols and should be optimized for specific experimental systems.
In Vitro Cdk5 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of Cdk5 in a cell-free system.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Histone H1 (as a substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Cdk5/p25, and Histone H1.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Tau Phosphorylation in Cell Culture
This protocol details the assessment of this compound's effect on tau phosphorylation in a cellular model of tauopathy.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Agent to induce tau hyperphosphorylation (e.g., okadaic acid, Aβ oligomers)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-tau (various epitopes, e.g., AT8, PHF-1)
-
Anti-total tau
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate neuronal cells and allow them to adhere and differentiate.
-
Treat cells with an agent to induce tau hyperphosphorylation in the presence or absence of varying concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a general approach to evaluate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound formulated for oral administration
-
Vehicle control
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Tissue homogenization buffer
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-phospho-tau, anti-Iba1 for microglia, anti-GFAP for astrocytes)
Procedure:
-
Dosing: Begin oral administration of this compound or vehicle to 5XFAD mice at an age before or at the onset of pathology. Continue dosing for a predetermined period (e.g., 3-6 months).
-
Behavioral Testing: In the final weeks of the study, perform a battery of behavioral tests to assess cognitive function, including spatial learning and memory (Morris water maze) and working memory (Y-maze).
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline. Collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis:
-
Homogenize one hemisphere of the brain in appropriate buffers to separate soluble and insoluble fractions.
-
Measure the levels of Aβ40 and Aβ42 in both fractions using specific ELISA kits.
-
Perform Western blot analysis on brain homogenates to assess levels of phosphorylated tau and other Cdk5 substrates.
-
-
Histological Analysis:
-
Fix the other hemisphere of the brain in 4% paraformaldehyde and prepare cryosections or paraffin-embedded sections.
-
Perform immunohistochemistry to visualize and quantify amyloid plaques, neurofibrillary tangles, microgliosis, and astrocytosis.
-
-
Data Analysis: Compare the behavioral, biochemical, and histological outcomes between the this compound-treated group, the vehicle-treated group, and wild-type controls.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Cdk5 signaling pathway in neurodegeneration.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant advancement in the development of selective Cdk5 inhibitors. Its high potency and selectivity make it an invaluable tool for dissecting the complex role of Cdk5 in the pathogenesis of neurodegenerative diseases. While direct preclinical evidence for this compound in neurodegeneration is eagerly awaited, the extensive body of research on other Cdk5 inhibitors provides a strong rationale for its investigation. This technical guide provides researchers with the foundational knowledge and experimental framework to effectively utilize this compound to explore Cdk5 as a therapeutic target and to advance the development of novel treatments for devastating neurodegenerative disorders.
References
- 1. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 2. Novel preclinical drug could have potential to combat depression, brain injury and cognitive disorders | EurekAlert! [eurekalert.org]
- 3. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saintjohnscancer.org [saintjohnscancer.org]
- 7. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase pharmacological blockade decreases tau phosphorylation in vivo: involvement of the cdk5 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cdk5 inhibitor restores cognitive function and alleviates type 2 diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
GFB-12811: A Potent and Selective Inhibitor of Cyclin-Dependent Kinase 5 (CDK5)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical activity of GFB-12811, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5). CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes. Its dysregulation has been implicated in various neurodegenerative diseases and cancer. This document details the inhibitory potency of this compound against CDK5, presents a representative experimental protocol for determining its IC50 value, and contextualizes its activity within the broader CDK5 signaling pathway. The information herein is intended to support further research and development of CDK5-targeted therapeutics.
Data Presentation
The inhibitory activity of this compound against CDK5 and other related kinases is summarized in the table below. This quantitative data highlights the compound's high potency and selectivity for its primary target.
| Kinase | IC50 (nM) | Selectivity vs. CDK5 |
| CDK5 | 2.3 | - |
| CDK2 | 211.6 | 92x |
| CDK9 | 894.7 | 389x |
| CDK7 | 717.6 | 312x |
| CDK6 | 3200 | 1390x |
Data sourced from publicly available information. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a kinase inhibitor. The IC50 value for this compound against CDK5 was determined using an in vitro kinase mobility shift assay.[1] While the specific proprietary details of the assay for this compound are not publicly available, the following protocol outlines a standard and representative methodology for such a determination.
Protocol: Determination of IC50 for a Kinase Inhibitor against CDK5 using a Mobility Shift Assay
1. Principle:
This assay measures the enzymatic activity of CDK5 by quantifying the phosphorylation of a specific substrate peptide. The phosphorylated and non-phosphorylated forms of the substrate are separated based on their differential mobility in an electric field, often facilitated by microfluidic technology. The extent of phosphorylation is inversely proportional to the inhibitory activity of the compound being tested.
2. Materials and Reagents:
-
Enzyme: Recombinant human CDK5/p25 complex.
-
Substrate: A specific peptide substrate for CDK5 (e.g., a derivative of histone H1 or a custom fluorescently labeled peptide).
-
Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, followed by serial dilutions.
-
ATP: Adenosine triphosphate, as the phosphate (B84403) donor.
-
Assay Buffer: A buffer solution maintaining optimal pH and ionic strength for the kinase reaction (e.g., HEPES-based buffer containing MgCl2, Brij-35, and DTT).
-
Stop Solution: A solution to terminate the kinase reaction (e.g., containing EDTA to chelate Mg2+ ions).
-
Microfluidic Chip and Analyzer: For separation and quantification of phosphorylated and non-phosphorylated substrate.
3. Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is constant across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme and Substrate Preparation: Dilute the CDK5/p25 enzyme and the peptide substrate to their final desired concentrations in the assay buffer.
-
Reaction Initiation: In a multi-well plate, combine the diluted this compound (or DMSO for control), the CDK5/p25 enzyme, and the peptide substrate. Allow for a brief pre-incubation period.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Analysis: Transfer the samples from the multi-well plate to the microfluidic chip. The chip separates the phosphorylated and non-phosphorylated substrate based on changes in their charge and/or size. The analyzer's software quantifies the amount of each species.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
CDK5 Signaling Pathway
The following diagram illustrates a simplified overview of the CDK5 signaling pathway, highlighting its activation and key downstream substrates.
Caption: Simplified CDK5 signaling pathway.
Experimental Workflow for IC50 Determination
The logical flow of the experimental process for determining the IC50 value of a kinase inhibitor is depicted below.
Caption: Workflow for kinase inhibitor IC50 determination.
References
GFB-12811: A Selective CDK5 Inhibitor and its Putative Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] While CDK5 is traditionally recognized for its roles in neuronal development and function, emerging evidence suggests its involvement in pathways that indirectly influence cell cycle progression and tumorigenesis. This technical guide explores the theoretical role of this compound in cell cycle regulation, based on the known functions of its target, CDK5. By inhibiting CDK5, this compound presents a potential mechanism for inducing cell cycle arrest, primarily through the modulation of key cell cycle regulators such as the Retinoblastoma protein (pRb) and the CDK inhibitor p27Kip1. This document provides a framework for investigating these effects, including hypothetical data, detailed experimental protocols, and conceptual signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor characterized by its high selectivity for CDK5, with a reported IC50 value of 2.3 nM.[2] Its selectivity is a key attribute, minimizing off-target effects on other cyclin-dependent kinases that are central to the canonical cell cycle machinery. While direct evidence of this compound inducing cell cycle arrest is currently limited in publicly available literature, its mechanism of action as a CDK5 inhibitor provides a strong rationale for its investigation as a modulator of cell proliferation.
The Role of CDK5 in Cell Cycle-Related Pathways
Unlike canonical CDKs (e.g., CDK1, CDK2, CDK4/6), CDK5 is not directly activated by cyclins and its role in the cell cycle is considered atypical. However, CDK5 can influence cell cycle progression through several indirect mechanisms:
-
Phosphorylation of Retinoblastoma Protein (pRb): CDK5 has been shown to phosphorylate pRb. Phosphorylation of pRb is a critical step in the G1/S transition, as it leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By inhibiting CDK5, this compound could potentially lead to a hypo-phosphorylated state of pRb, thereby maintaining the pRb-E2F complex and enforcing a G1 cell cycle arrest.
-
Interaction with CDK Inhibitors (CKIs): CDK5 can interact with and be regulated by CDK inhibitors. For instance, the CKI p27Kip1 can bind to and inhibit CDK complexes, thereby halting cell cycle progression. The interplay between CDK5 and p27 is complex, with some studies suggesting that CDK5 activity can be resistant to p27 inhibition under certain conditions. Inhibition of CDK5 by this compound might alter the balance of CKI activity, potentially leading to increased inhibition of other CDKs and subsequent cell cycle arrest.
-
Metabolic Regulation and Apoptosis: Recent studies have shown that inhibition of CDK5 with this compound in breast cancer cells can alter glucose metabolism and induce apoptosis.[3] While not a direct measure of cell cycle arrest, the induction of apoptosis is a common outcome for cells that fail to properly navigate cell cycle checkpoints.
Hypothetical Data on the Effects of this compound on Cell Cycle Regulation
The following tables present hypothetical quantitative data that would be expected from studies investigating the effects of this compound on cell cycle distribution and the expression of key cell cycle regulatory proteins.
Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 10 | 55.7 ± 2.5 | 28.3 ± 1.9 | 16.0 ± 1.4 |
| This compound | 50 | 68.9 ± 3.0 | 19.1 ± 2.2 | 12.0 ± 1.1 |
| This compound | 100 | 75.4 ± 2.8 | 14.5 ± 1.7 | 10.1 ± 0.9 |
Table 2: Hypothetical Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
| Treatment Group | Concentration (nM) | Relative Cyclin D1 Level | Relative p-pRb (Ser807/811) Level | Relative p27Kip1 Level |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.95 | 0.65 | 1.45 |
| This compound | 100 | 0.92 | 0.40 | 1.80 |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells treated with this compound.
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate the cells for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow Cytometry Analysis: Incubate the stained cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol details the procedure for analyzing the expression levels of key cell cycle regulatory proteins following this compound treatment.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, phospho-pRb (Ser807/811), p27Kip1, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound in G1/S cell cycle regulation.
Caption: Experimental workflow for investigating this compound's effect on the cell cycle.
Conclusion
This compound, as a highly selective CDK5 inhibitor, holds theoretical potential as a modulator of cell cycle progression, particularly in cancer cells where CDK5 activity may be dysregulated. The proposed mechanisms center on the inhibition of pRb phosphorylation and the potential modulation of CKI activity, which could culminate in a G1 phase cell cycle arrest. The experimental frameworks provided in this guide offer a robust starting point for researchers to empirically test these hypotheses. Further investigation is warranted to elucidate the precise role of this compound in cell cycle control and to validate its potential as a therapeutic agent in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of GFB-12811: A Selective CDK5 Inhibitor for Autosomal Dominant Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of GFB-12811, a novel and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). Preclinical data suggest this compound holds promise as a therapeutic agent for Autosomal Dominant Polycystic Kidney Disease (ADPKD), the most prevalent monogenic human disease. This document outlines the core findings, experimental methodologies, and the proposed mechanism of action of this compound in the context of ADPKD.
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the progressive development and enlargement of cysts in the kidneys, leading to a decline in renal function and eventual kidney failure.[1] Cyclin-Dependent Kinase 5 (CDK5), an atypical member of the CDK family, has been identified as a potential therapeutic target for ADPKD.[1][2] this compound has emerged as a potent and highly selective inhibitor of CDK5, demonstrating potential for therapeutic intervention in ADPKD.[1][2][3] This compound has been shown to engage CDK5 in cellular assays and exhibits favorable in vivo pharmacokinetic profiles, warranting further investigation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. CDK5 |
| CDK5/p25 | 2.3 | - |
| CDK2/CycA | 211 | ~92-fold |
| CDK7/Cyclin H/MAT1 | 718 | ~312-fold |
| CDK9/CycT1 | 894 | ~389-fold |
Data sourced from publicly available information.[4]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value (at 1 mg/kg, IV) | Value (at 3 mg/kg, Oral) | Value (at 10 mg/kg, Oral) |
| Half-life (t½) | 7.6 h | - | - |
| Volume of Distribution (Vss) | 7.3 L/kg | - | - |
| Oral Bioavailability | - | 25% | 41% |
Data sourced from publicly available information.[2]
Experimental Protocols
Detailed experimental methodologies for the key preliminary studies on this compound are outlined below.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, including CDK5.
Methodology:
-
Enzymes and Substrates: Recombinant human CDK5/p25, CDK2/CycA, CDK7/Cyclin H/MAT1, and CDK9/CycT1 enzymes were used. A suitable peptide substrate for each kinase was utilized.
-
Assay Principle: Kinase activity was measured using a radiometric or fluorescence-based assay that quantifies the phosphorylation of the substrate.
-
Procedure:
-
A dilution series of this compound was prepared.
-
The kinase, substrate, and ATP were incubated with varying concentrations of this compound.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cellular Target Engagement Assays
Objective: To confirm that this compound engages with its intended target, CDK5, within a cellular context.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells were likely used, as they are mentioned in the context of the research.[2]
-
Assay Principle: Cellular thermal shift assays (CETSA) or related techniques that measure the stabilization of a target protein upon ligand binding were likely employed.
-
Procedure:
-
HEK293 cells were treated with either vehicle control or this compound.
-
Cells were lysed, and the lysate was subjected to a temperature gradient.
-
The soluble fraction of CDK5 at each temperature was quantified by Western blotting or other protein detection methods.
-
-
Data Analysis: An increase in the melting temperature of CDK5 in the presence of this compound indicates target engagement.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic properties of this compound following intravenous (IV) and oral (PO) administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration:
-
IV: this compound was administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
PO: this compound was administered by oral gavage at doses of 3 mg/kg and 10 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), volume of distribution (Vss), and oral bioavailability were calculated using non-compartmental analysis.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of CDK5 in ADPKD and Inhibition by this compound
References
Methodological & Application
GFB-12811 In Vitro Assay Protocol: A Detailed Application Note for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancer. This compound offers a valuable tool for researchers studying the physiological and pathological roles of CDK5. This application note provides a detailed protocol for an in vitro mobility shift kinase assay to determine the potency and selectivity of this compound against CDK5/p25.
Principle of the Assay
The in vitro kinase assay for this compound is based on a mobility shift assay format. This method measures the enzymatic activity of the CDK5/p25 complex by detecting the phosphorylation of a specific peptide substrate. The phosphorylated product is separated from the non-phosphorylated substrate based on changes in their electrophoretic mobility. The extent of phosphorylation, and thus the kinase activity, can be quantified, allowing for the determination of the inhibitory potency (e.g., IC50 value) of compounds like this compound.
Data Presentation
The inhibitory activity of this compound and its selectivity against other kinases can be summarized in the following tables.
Table 1: In Vitro Potency of this compound against CDK5/p25
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CDK5/p25 | Mobility Shift Assay | 2.3 |
Table 2: Selectivity Profile of this compound against Other Cyclin-Dependent Kinases
| Kinase | Fold Selectivity vs. CDK5 |
| CDK2 | >100x |
| CDK9 | >100x |
Signaling Pathway
Caption: Simplified signaling pathway of CDK5 activation and inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human CDK5/p25 complex
-
Substrate: Fluorescently labeled peptide substrate specific for CDK5. A commonly used substrate is derived from Histone H1.
-
Inhibitor: this compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, and 10 µM ATP.
-
Stop Solution: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 0.2% Coating Reagent 3, and 10 mM EDTA.
-
Plates: 384-well plates, low volume, non-binding surface.
-
Instrumentation: Microfluidic capillary electrophoresis instrument.
Experimental Workflow
Caption: Workflow for the this compound in vitro mobility shift kinase assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a concentration gradient for IC50 determination.
-
-
Assay Reaction:
-
Prepare the kinase reaction mixture by diluting recombinant CDK5/p25 enzyme and the fluorescently labeled peptide substrate in the assay buffer. The final ATP concentration should be at or near the Km for ATP for the enzyme.
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (for control wells).
-
Initiate the kinase reaction by adding the enzyme/substrate mixture (e.g., 7.5 µL) to each well.
-
The final reaction volume is typically 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 to 90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (e.g., 10 µL) of the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a microfluidic capillary electrophoresis instrument. The instrument will separate the phosphorylated product from the non-phosphorylated substrate.
-
The ratio of the fluorescent signals from the product and substrate peaks is used to calculate the percent conversion.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive protocol for the in vitro characterization of this compound, a selective CDK5 inhibitor. The detailed methodology for the mobility shift kinase assay allows for the accurate determination of the compound's potency. The provided data and diagrams offer a clear understanding of this compound's activity and its mechanism of action within the CDK5 signaling pathway. This information is intended to support researchers in their investigations into the therapeutic potential of CDK5 inhibition.
References
Application Notes and Protocols for GFB-12811 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] CDK5 is a crucial proline-directed serine/threonine kinase that plays a significant role in various cellular processes, including neuronal development, cell migration, and cell cycle regulation.[3] Dysregulation of CDK5 activity has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, various cancers, and autosomal dominant polycystic kidney disease (ADPKD).[4][5][6] These application notes provide detailed guidelines and protocols for utilizing this compound in cell-based assays to investigate its therapeutic potential and elucidate the biological functions of CDK5.
This compound: A Selective CDK5 Inhibitor
This compound demonstrates high potency with an IC50 of 2.3 nM for CDK5.[1][7] Its selectivity is a key attribute, distinguishing it from other kinase inhibitors that often target multiple CDKs, which can lead to off-target effects.[5][6][7] This high selectivity makes this compound an excellent tool for specifically interrogating the function of CDK5 in various cellular contexts.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Cyclin-Dependent Kinase 5 (CDK5) | [1][7] |
| IC50 | 2.3 nM | [1][7] |
| Ki | 1 nM | [7] |
| Selectivity | >92x vs. CDK2, >1390x vs. CDK6, >312x vs. CDK7, >389x vs. CDK9 | [7] |
| Recommended Cellular Concentration | 1 µM | [7] |
Signaling Pathway
CDK5 is activated by binding to its regulatory partners, p35 or p39.[3] The CDK5/p35 complex is involved in a multitude of signaling pathways. For instance, it can phosphorylate and regulate the activity of various downstream substrates, influencing neuronal function and cell survival. In pathological conditions, p35 can be cleaved into p25, leading to prolonged and aberrant activation of CDK5, which is associated with neurotoxicity.[4] One notable pathway involves the phosphorylation of Glucose-6-Phosphate Dehydrogenase (G6PD) by CDK5, which enhances its enzymatic activity and helps maintain redox homeostasis in cancer cells.[8]
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the effects of this compound.
In Vitro Kinase Assay for CDK5 Inhibition
This assay directly measures the ability of this compound to inhibit the kinase activity of the CDK5/p25 complex.
Materials:
-
Recombinant human CDK5/p25 complex
-
Histone H1 peptide (or other suitable substrate)
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the CDK5/p25 complex, and the Histone H1 peptide substrate.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the ADP-Glo™ kit.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the incorporated phosphate (B84403) using a scintillation counter or measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing CDK5 (e.g., HEK293, neuronal cell lines)
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents (antibodies against CDK5 and a loading control)
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK5 in each sample by Western blotting.
-
A shift in the melting curve of CDK5 in the presence of this compound compared to the vehicle control indicates target engagement.
Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on cell growth and viability. Given the high selectivity of this compound, it is expected to have minimal anti-proliferative effects in cell lines where proliferation is not driven by CDK5.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the effect on cell viability.
Experimental Workflow Visualization
Data Interpretation and Troubleshooting
-
IC50 Values: The IC50 value obtained from the in vitro kinase assay should be in the low nanomolar range, consistent with published data.[1][7] Cellular IC50 values may be higher due to factors like cell permeability and efflux pumps.
-
Target Engagement: A clear thermal shift in the CETSA experiment provides strong evidence of target engagement in a cellular context. The absence of a shift may indicate poor cell permeability or rapid metabolism of the compound.
-
Cell Viability: As this compound is highly selective for CDK5, it is not expected to be broadly cytotoxic unless the tested cell line's viability is highly dependent on CDK5 activity.[5][6] If significant cytotoxicity is observed, consider potential off-target effects or the specific role of CDK5 in that cell type.
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous buffers or media to avoid precipitation. The stock solution should be stored at -20°C or -80°C as recommended.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective chemical probe to explore the multifaceted roles of CDK5 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GFB-12811 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of GFB-12811, a selective CDK5 inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for maintaining the integrity and activity of the compound for use in various in vitro and in vivo experimental settings.
Compound Information
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5) with an IC50 of 2.3 nM.[1][2][3] Its selectivity makes it a valuable tool for studying the biological roles of CDK5 in various physiological and pathological processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 449.44 g/mol | [2][4] |
| Formula | C22H23F4N5O | [2][4] |
| CAS Number | 2775311-17-4 | [2][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Solubility in DMSO | 50 mg/mL (111.25 mM) | [2][4][5] |
Materials and Equipment
2.1. Reagents:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade (hygroscopic, use a fresh, unopened bottle)[4][6]
2.2. Equipment:
-
Analytical balance
-
Laminar flow hood or a clean, designated workspace
-
Vortex mixer
-
Water bath sonicator
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
3.1. Pre-preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Prepare a clean and sterile working area, preferably within a laminar flow hood.
-
Wear appropriate PPE throughout the procedure.
3.2. Calculation of Required Mass and Volume: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 449.44 g/mol / 1000 = 4.4944 mg
Table 2: Example Volumes of DMSO for Preparing this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.2250 mL |
| 5 mM | 1 mg | 0.4450 mL |
| 10 mM | 1 mg | 0.2225 mL |
| 10 mM | 5 mg | 1.1125 mL |
3.3. Dissolution Procedure:
-
Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of high-quality, anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[4][5][6] Intermittently vortex the tube during sonication.
-
Visually inspect the solution to ensure complete dissolution and no visible particulates remain.
3.4. Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[4][6]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4][6]
Table 3: Recommended Storage Conditions
| Storage Type | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the stock solution preparation workflow and the target signaling pathway of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Mechanism of Action via CDK5 Inhibition.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound and DMSO in a well-ventilated area.
-
Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
References
Application Notes and Protocols for GFB-12811 in p-CDK5 Western Blot Analysis
These application notes provide a detailed protocol for the detection of phosphorylated Cyclin-Dependent Kinase 5 (p-CDK5) using Western Blot analysis, with a focus on the application of GFB-12811, a highly selective CDK5 inhibitor. This guide is intended for researchers, scientists, and drug development professionals investigating CDK5 signaling pathways and the efficacy of CDK5 inhibitors.
Introduction
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[1][2] Unlike other cyclin-dependent kinases, CDK5 is not directly involved in cell cycle regulation but is activated by its association with regulatory subunits p35 or p39.[1][3][4] The phosphorylation of CDK5 at specific residues, such as Tyrosine 15 (Tyr15), is a key indicator of its activity and signaling state. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancers.[5][6]
This compound is a potent and highly selective inhibitor of CDK5, making it a valuable tool for studying the physiological and pathological roles of this kinase.[7][8][9][10] Western blotting is a fundamental technique to assess the levels of total and phosphorylated CDK5 in response to stimuli or inhibitor treatment like this compound.
Data Presentation
The inhibitory activity of this compound against CDK5 and other kinases is summarized in the table below. This data highlights the high selectivity of this compound for CDK5.
| Kinase | IC50 (nM) |
| CDK5/p25 | 2.3 |
| CDK2/CycA | 211 |
| CDK7/Cyclin H/MAT1 | 718 |
| CDK9/CycT1 | 894 |
Table 1: Inhibitory concentration (IC50) of this compound against various cyclin-dependent kinases. Data sourced from Aladdin Scientific.[9]
Signaling Pathway
The following diagram illustrates a simplified CDK5 signaling pathway. Stress signals can lead to the cleavage of p35 to p25, which persistently activates CDK5. Activated CDK5 then phosphorylates various downstream substrates, leading to diverse cellular responses. This compound acts by directly inhibiting the kinase activity of CDK5.
Experimental Protocols
Western Blot Protocol for p-CDK5 (Tyr15)
This protocol is a general guideline for detecting phosphorylated CDK5 (p-CDK5) at Tyr15. Optimization of conditions such as antibody dilutions and incubation times may be required for specific experimental setups.
1. Materials and Reagents
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally recommended over non-fat dry milk to reduce background.[14]
-
Wash Buffer: TBST.
-
This compound (or other CDK5 inhibitors).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Protein Assay Reagent (e.g., BCA or Bradford).
2. Experimental Workflow
3. Detailed Methodology
a. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 µM as a starting point) for the desired duration.[15] Include appropriate vehicle controls (e.g., DMSO).
-
For positive controls, consider using cell lines with known high CDK5 activity or treating cells with a known activator of the CDK5 pathway.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE:
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
d. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
e. Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
f. Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-CDK5 or anti-total-CDK5) in 5% BSA in TBST according to the manufacturer's recommended dilution (e.g., 1:1000).[4]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
g. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
h. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
i. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CDK5 signal to the total CDK5 signal and/or a loading control to determine the relative change in phosphorylation.
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the concentration of primary or secondary antibodies.
-
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary antibody or the incubation time.
-
Ensure the activity of the HRP and ECL substrate.
-
Check for proper transfer of proteins to the membrane.
-
-
Non-specific Bands:
-
Optimize antibody dilution.
-
Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
-
Use a different blocking buffer.
-
By following this detailed protocol and considering the specific characteristics of the this compound inhibitor and p-CDK5 antibodies, researchers can effectively investigate the role of CDK5 phosphorylation in their experimental systems.
References
- 1. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. CDK5 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 6. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-CDK5 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-CDK5 (Tyr15) Polyclonal Antibody (PA5-77909) [thermofisher.com]
- 13. Phospho-CDK5 (Tyr15) Polyclonal Antibody (BS-6411R) [thermofisher.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GFB-12811 for CRISPR/Cas9 Screening Studies
Introduction
GFB-12811 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5) with an in vitro IC50 of 2.3 nM.[1] CDK5 is a proline-directed serine/threonine kinase that is atypically regulated compared to other CDKs, requiring association with non-cyclin activators such as p35.[2] Dysregulation of CDK5 activity has been implicated in various pathologies, including neurodegenerative diseases and cancer. Recent studies have highlighted the role of CDK5 in metabolic reprogramming in cancer, specifically in modulating the pentose (B10789219) phosphate (B84403) pathway (PPP) through phosphorylation of glucose-6-phosphate dehydrogenase (G6PD).[3] This unique mechanism of action makes this compound a valuable tool for exploring CDK5 biology and identifying novel therapeutic targets.
CRISPR/Cas9-based genetic screens are powerful tools for systematically interrogating gene function and identifying genetic vulnerabilities in response to small molecule perturbations.[4][5][6] This application note provides a framework for utilizing this compound in CRISPR/Cas9 screening studies to elucidate mechanisms of sensitivity and resistance, and to identify synthetic lethal interactions.
Key Applications
-
Identification of Resistance and Sensitivity Genes: Uncover genes that, when knocked out, confer resistance or sensitivity to this compound treatment.
-
Synthetic Lethality Screening: Identify genes that are essential for survival only in the presence of CDK5 inhibition by this compound.
-
Pathway Elucidation: Further delineate the cellular pathways modulated by this compound and CDK5.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Potency (IC50) |
| CDK5 | In Vitro Kinase Assay | 2.3 nM |
Data sourced from MedchemExpress and The Chemical Probes Portal.[1][7]
Table 2: Selectivity Profile of this compound
| Off-Target Kinase | Selectivity (Fold vs. CDK5) |
| CDK2 | 92x |
| CDK6 | 1390x |
| CDK7 | 312x |
| CDK9 | 389x |
A screen against 54 kinases at 500 nM showed no significant inhibition (>50%). Data sourced from The Chemical Probes Portal.[7]
Signaling Pathway
This compound, as a CDK5 inhibitor, is expected to impact pathways downstream of CDK5. One such pathway involves the regulation of cellular redox homeostasis through the pentose phosphate pathway (PPP). CDK5 can phosphorylate and enhance the activity of Glucose-6-Phosphate Dehydrogenase (G6PD), a key enzyme in the PPP. Inhibition of CDK5 with this compound would be expected to reduce G6PD activity, leading to increased reactive oxygen species (ROS) and potentially apoptosis in cancer cells.
Caption: this compound inhibits CDK5, leading to reduced G6PD phosphorylation and PPP activity.
Experimental Protocols
This section provides a detailed protocol for a pooled CRISPR/Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound.
1. Cell Line Selection and Preparation
-
Recommended Cell Lines: Based on existing research, breast cancer cell lines such as MDA-MB-231 are suitable candidates.[3] Other cancer cell lines with known CDK5 expression or dependency could also be used.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9 expression vector, followed by antibiotic selection (e.g., blasticidin). Validate Cas9 expression and activity.
2. sgRNA Library Transduction
-
Library Selection: Utilize a genome-wide or focused sgRNA library (e.g., targeting the kinome or metabolic genes).
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library in HEK293T cells.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
3. CRISPR/Cas9 Screen Workflow
The following diagram illustrates the experimental workflow for the CRISPR/Cas9 screen.
Caption: Workflow for a pooled CRISPR/Cas9 screen with this compound treatment.
4. This compound Treatment
-
Dose-Response: Determine the IC50 of this compound in the chosen cell line. For the screen, use a concentration that results in significant but not complete cell death (e.g., IC20-IC50) to allow for the identification of both resistance and sensitivity hits.
-
Treatment Schedule: After initial selection and expansion of the transduced cell pool, split the cells into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
Duration: Culture the cells for a sufficient period to allow for the desired selective pressure to manifest (typically 14-21 days). Maintain a representative cell population size throughout the screen.
5. Sample Collection and Data Analysis
-
Genomic DNA Extraction: Harvest cells at the beginning (T0) and end of the experiment from both control and treatment arms. Extract genomic DNA.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.
-
Data Analysis:
-
Quality Control: Assess the distribution of sgRNA reads in the T0 sample to ensure library representation.
-
Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated population.[8]
-
Gene Ranking: Rank genes based on the consistent behavior of multiple sgRNAs targeting the same gene.
-
Pathway Analysis: Perform pathway enrichment analysis on the identified hit genes to uncover biological processes that are important for the cellular response to this compound.
-
The use of this compound in CRISPR/Cas9 screening provides a powerful approach to dissect the cellular functions of CDK5 and to identify novel combination therapies. The protocols and data presented here offer a comprehensive guide for researchers to design and execute robust screening experiments, ultimately accelerating the discovery of new cancer vulnerabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. dash.harvard.edu [dash.harvard.edu]
Application Notes: GFB-12811 in Cancer Organoid Models
Introduction
GFB-12811 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5) with an IC50 of 2.3 nM.[1][2] While CDK5 is traditionally known for its role in the central nervous system, recent studies have implicated its aberrant activity in the development and progression of a wide range of cancers, including breast, lung, pancreatic, and brain tumors.[3][4] CDK5's involvement in promoting cell proliferation, migration, angiogenesis, and resistance to chemotherapy makes it a compelling therapeutic target in oncology.[3][4] Patient-derived organoids (PDOs), which recapitulate the complex three-dimensional architecture and cellular heterogeneity of original tumors, offer a physiologically relevant platform for investigating cancer biology and evaluating novel therapeutic agents like this compound.[5]
Mechanism of Action and Rationale for Use in Cancer Organoid Models
CDK5 is an atypical cyclin-dependent kinase that is activated by its binding partners p35 or p39.[6] In the context of cancer, CDK5 contributes to tumorigenesis through several key signaling pathways:
-
Rb/E2F Pathway: CDK5 can phosphorylate the retinoblastoma protein (Rb), promoting the release of the E2F transcription factor.[3][7] This, in turn, initiates the transcription of genes essential for the G1 to S phase transition in the cell cycle, thereby driving cancer cell proliferation.[3]
-
STAT3 Pathway: CDK5 has been shown to phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3) at serine 727.[3][8] This phosphorylation event is crucial for the proliferation of various cancer cells.[3][8]
-
Cell Migration and Metastasis: CDK5 can enhance pro-migratory signaling through the PI3K/AKT pathway.[7][9] It also phosphorylates several cytoskeletal and focal adhesion proteins, promoting cell motility and invasion.[3]
Given the role of CDK5 in these fundamental cancer processes, the highly selective CDK5 inhibitor this compound can be utilized in cancer organoid models to:
-
Investigate the dependency of patient-derived tumor organoids on CDK5 activity for growth and survival.
-
Evaluate the therapeutic potential of selective CDK5 inhibition in a near-patient setting.
-
Elucidate the specific downstream effects of CDK5 inhibition on cell cycle progression, apoptosis, and migratory behavior within the three-dimensional tumor microenvironment of the organoid.
Data Presentation
The following tables provide a template for presenting quantitative data from experiments using this compound in cancer organoid models.
Table 1: Dose-Response of this compound on Cancer Organoid Viability
| Organoid Line | This compound Concentration (nM) | Mean Viability (%) ± SD | IC50 (nM) |
| PDO-1 | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{[Calculated Value]} |
| 1 | 92.3 ± 4.8 | ||
| 10 | 75.1 ± 6.1 | ||
| 100 | 48.9 ± 5.5 | ||
| 1000 | 21.7 ± 3.9 | ||
| PDO-2 | 0 (Vehicle) | 100 ± 6.8 | \multirow{5}{}{[Calculated Value]} |
| 1 | 98.2 ± 5.9 | ||
| 10 | 89.4 ± 7.2 | ||
| 100 | 65.3 ± 6.4 | ||
| 1000 | 35.8 ± 4.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Organoids
| Organoid Line | Treatment (100 nM this compound) | G0/G1 Phase (%) ± SD | S Phase (%) ± SD | G2/M Phase (%) ± SD |
| \multirow{2}{}{PDO-1} | Vehicle | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 68.5 ± 4.2 | 15.3 ± 2.1 | 16.2 ± 1.9 | |
| \multirow{2}{}{PDO-2} | Vehicle | 50.1 ± 3.5 | 31.2 ± 2.8 | 18.7 ± 2.0 |
| This compound | 59.8 ± 3.9 | 25.4 ± 2.4 | 14.8 ± 1.7 |
Table 3: Quantification of Apoptosis in this compound-Treated Cancer Organoids
| Organoid Line | Treatment (100 nM this compound) | Caspase-3/7 Activity (RLU) ± SD | Fold Change vs. Vehicle |
| \multirow{2}{}{PDO-1} | Vehicle | 15,234 ± 1,287 | 1.0 |
| This compound | 48,765 ± 3,982 | 3.2 | |
| \multirow{2}{}{PDO-2} | Vehicle | 12,876 ± 1,105 | 1.0 |
| This compound | 25,123 ± 2,543 | 1.95 |
Experimental Protocols
Protocol 1: General Culture and Maintenance of Patient-Derived Cancer Organoids
This protocol provides a general framework for the culture of patient-derived organoids (PDOs). The specific composition of the organoid growth medium may need to be optimized for different cancer types.[10]
Materials:
-
Basement membrane matrix
-
Advanced DMEM/F-12
-
HEPES buffer
-
GlutaMAX supplement
-
Penicillin-Streptomycin
-
N-2 and B-27 supplements
-
Growth factors (e.g., EGF, Noggin, R-spondin1, FGF10)
-
ROCK inhibitor (Y-27632)
-
Cell recovery solution
-
6-well and 24-well tissue culture plates
Procedure:
-
Thawing Cryopreserved Organoids:
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the organoid pellet in cold basement membrane matrix.
-
-
Plating Organoids:
-
Dispense 30-50 µL droplets of the organoid-matrix suspension into the center of wells of a pre-warmed 24-well plate.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the matrix domes.
-
Carefully add 500 µL of complete organoid growth medium to each well. For the first 48 hours post-thawing, supplement the medium with 10 µM Y-27632 ROCK inhibitor.
-
-
Organoid Maintenance:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 2-3 days.
-
-
Passaging Organoids:
-
When organoids become dense and the lumen darkens, they are ready for passaging (typically every 7-14 days).
-
Remove the medium and add cell recovery solution to depolymerize the matrix.
-
Mechanically dissociate the organoids by pipetting.
-
Wash the organoid fragments with basal medium and centrifuge.
-
Resuspend the fragments in fresh basement membrane matrix and re-plate at the desired split ratio (e.g., 1:3 to 1:6).
-
Protocol 2: Treatment of Cancer Organoids with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Established cancer organoid cultures in 24-well or 96-well plates
-
Complete organoid growth medium
Procedure:
-
Preparation of this compound Working Solutions:
-
On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete organoid growth medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Dosing of Organoids:
-
Carefully aspirate the existing medium from the organoid cultures.
-
Add the appropriate volume of medium containing this compound or vehicle control to each well. For a 24-well plate, this is typically 500 µL per well.
-
Ensure each concentration and control is tested in triplicate.
-
-
Incubation and Monitoring:
-
Return the plates to the incubator and culture for the desired experimental duration (e.g., 72 hours for viability assays).
-
Monitor organoid morphology daily using a brightfield microscope.
-
Protocol 3: Assessment of Organoid Viability using a Luminescent Cell Viability Assay
Materials:
-
This compound treated organoid cultures in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit or equivalent
-
Luminometer
Procedure:
-
Assay Preparation:
-
Remove the 96-well plate containing the treated organoids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
-
Reagent Addition:
-
Add a volume of the luminescent cell viability reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability for each treatment condition relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: CDK5 signaling pathways in cancer and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in cancer organoid models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Cdk5 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term GFB-12811 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a proline-directed serine/threonine kinase primarily active in post-mitotic neurons but also implicated in various pathological conditions, including cancer and autosomal dominant polycystic kidney disease (ADPKD).[1] With an IC50 of 2.3 nM, this compound offers a valuable tool for investigating the long-term consequences of CDK5 inhibition in cellular processes.[2][3] These application notes provide detailed protocols for the long-term treatment of cell cultures with this compound, focusing on assessing its effects on cell viability, proliferation, apoptosis, and signaling pathways.
Data Presentation
Table 1: this compound Properties and In Vitro Activity
| Property | Value | Reference |
| Target | Cyclin-Dependent Kinase 5 (CDK5) | [1] |
| IC50 | 2.3 nM | [2][3] |
| Molecular Formula | C₂₂H₂₃F₄N₅O | [3] |
| Molecular Weight | 449.44 g/mol | [3] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store stock solutions at -20°C or -80°C | [2] |
Table 2: Summary of this compound Effects on MDA-MB-231 Breast Cancer Cells
| Parameter | Treatment | Observation | Reference |
| Lactate Production | 10 µmol/L this compound for 24h | Significantly increased | [4] |
| Glucose Uptake | 10 µmol/L this compound for 24h | No significant effect | [4] |
| Cell Viability | 10 µmol/L this compound + H₂O₂ for 24h | Decreased cell viability | [4] |
| Apoptosis | 10 µmol/L this compound + H₂O₂ for 24h | Increased apoptosis | [4] |
Signaling Pathways and Experimental Workflows
CDK5 Signaling Pathway
Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Long-Term this compound Treatment and Analysis
Caption: Workflow for long-term this compound cell culture experiments and subsequent analyses.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Long-Term this compound Treatment in 2D Cell Culture
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
-
Cell Seeding: Seed the cells of interest (e.g., MDA-MB-231, HEK293) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that allows for long-term growth.
-
Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Treatment Initiation: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 1 µM to 10 µM). A vehicle control (DMSO) at the same final concentration should be included.
-
Media Change: Aspirate the old medium and replace it with the this compound-containing or vehicle control medium.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Maintenance: For long-term treatment (e.g., 7-21 days), replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days to ensure a consistent concentration of the inhibitor.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis as described in the following protocols.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and treat with this compound as described in the long-term treatment protocol.[4]
-
Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Harvesting: Following long-term treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of CDK5 Pathway Proteins
-
Cell Lysis: After long-term treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., CDK5, phospho-Rb, cleaved PARP, active caspase-3) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3D Cyst Formation Assay for ADPKD Models
This protocol is adapted for testing the long-term effects of this compound on cyst growth in ADPKD cell models.[5][6]
-
Cell Preparation: Culture primary human ADPKD cyst-lining epithelial cells or other appropriate cell models.
-
Collagen Matrix: Prepare a collagen I gel solution on ice.
-
Cell Embedding: Resuspend the cells in the collagen solution and plate the mixture in a multi-well plate.
-
Gelation: Allow the gel to solidify at 37°C.
-
Treatment: Overlay the gel with culture medium containing this compound or vehicle control. The medium should be supplemented with cystogenic factors like EGF and forskolin (B1673556) if required for the specific cell model.
-
Long-Term Culture: Culture for an extended period (e.g., 7-14 days), replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Cyst Growth Measurement: At regular intervals, capture images of the cysts using a microscope.
-
Analysis: Measure the cyst size (diameter or area) using image analysis software to quantify the effect of this compound on cyst growth over time.
Conclusion
This compound is a powerful research tool for elucidating the roles of CDK5 in health and disease. The protocols outlined in these application notes provide a framework for conducting long-term in vitro studies to assess the sustained impact of CDK5 inhibition. Researchers should optimize these protocols for their specific cell models and experimental questions to generate robust and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cyst formation of ADPKD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pkd-rrc.org [pkd-rrc.org]
Application Note & Protocol: Determination of GFB-12811 Oral Bioavailability in Rats
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the oral bioavailability of the selective CDK5 inhibitor, GFB-12811, in rats. It includes a summary of known pharmacokinetic parameters, a detailed protocol for a typical oral bioavailability study, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), with an IC50 of 2.3 nM[1]. CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, but has also been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and autosomal dominant polycystic kidney disease (ADPKD)[2][3]. This compound has demonstrated promising in vivo pharmacokinetic profiles, making it a valuable tool for investigating the therapeutic potential of CDK5 inhibition[3].
Pharmacokinetic Profile of this compound in Rats
Pharmacokinetic studies in rats have been conducted to determine the oral bioavailability and other key parameters of this compound. The data reveals dose-dependent oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing Route & Dose | Species | Reference |
| Oral Bioavailability (F%) | 25% | Oral, 3 mg/kg | Rat | [1] |
| Oral Bioavailability (F%) | 41% | Oral, 10 mg/kg | Rat | [1] |
| Half-life (t½) | 7.6 hours | Intravenous, 1 mg/kg | Rat | [1] |
| Volume of Distribution (Vss) | 7.3 L/kg | Intravenous, 1 mg/kg | Rat | [1] |
The observed increase in bioavailability with a higher dose may suggest the involvement of saturable first-pass metabolism or efflux transporters like P-glycoprotein (Pgp)[1].
Experimental Protocol for Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for determining the oral bioavailability of a compound like this compound in rats.
3.1. Materials and Reagents
-
This compound
-
Vehicle for oral and intravenous administration (e.g., 20% Solutol HS 15 in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
-
Solvents for sample preparation and LC-MS/MS analysis (e.g., acetonitrile (B52724), methanol, formic acid)
3.2. Animal Dosing and Sample Collection
-
Animal Acclimation: Acclimate rats to the facility for at least 3-5 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Grouping: Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.
-
Dosing:
-
IV Group: Administer this compound intravenously via a tail vein catheter at a dose of 1 mg/kg.
-
PO Group: Administer this compound orally via gavage at a dose of 3 mg/kg or 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
3.3. Bioanalytical Method (LC-MS/MS)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable volume of acetonitrile (containing an internal standard) to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should be optimized for parameters such as column type, mobile phase composition, flow rate, and mass spectrometer settings (e.g., precursor and product ions, collision energy).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating from the calibration curve.
-
3.4. Pharmacokinetic Calculations
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration, using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the oral bioavailability (F%) using the following formula:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
4.1. Signaling Pathway
Caption: Simplified signaling pathway of CDK5 activation and its inhibition by this compound.
4.2. Experimental Workflow
Caption: Experimental workflow for determining the oral bioavailability of this compound in rats.
Conclusion
This compound exhibits moderate, dose-dependent oral bioavailability in rats. The provided protocol offers a standardized approach for conducting such pharmacokinetic studies, which are essential for the preclinical development of this and other promising drug candidates. The ability to selectively inhibit CDK5 with an orally bioavailable compound like this compound provides a valuable tool for further research into its therapeutic applications.
References
Troubleshooting & Optimization
GFB-12811 solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GFB-12811, a potent and selective CDK5 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges and provide clarity on its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, reaching concentrations of up to 50 mg/mL (111.25 mM) with the aid of ultrasonication.[1] To ensure optimal solubility, it is critical to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: I am observing a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound and indicates that the compound's solubility limit in the aqueous environment has been exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant in your aqueous buffer can help maintain the compound's solubility. Commonly used surfactants include Tween® 20 (e.g., at 0.05-0.1%) or Triton™ X-100.
-
Incorporate a Co-solvent: A small percentage of a water-miscible organic co-solvent, such as polyethylene (B3416737) glycol 400 (PEG-400), can improve solubility. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid off-target effects in your experiment.
-
Sonication: After dilution, briefly sonicating the solution can help to break down small precipitates and improve dissolution.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo administration, a stock solution in 100% DMSO is generally not suitable due to potential toxicity. A specific formulation is required to ensure bioavailability and minimize adverse effects. While a specific validated formulation for this compound is not publicly available, a common approach for poorly soluble kinase inhibitors involves a mixture of solvents and surfactants. A representative formulation that has been used for other kinase inhibitors consists of:
-
20% DMSO
-
40% PEG-400
-
10% Solutol® HS 15 (or a similar surfactant like Tween® 80)
-
30% Water or a suitable buffer (e.g., citrate (B86180) buffer)[2]
It is crucial to perform small-scale formulation trials to ensure the stability and solubility of this compound in your chosen vehicle before proceeding with animal studies.
Q4: How should I store this compound?
A4: Proper storage is essential to maintain the stability and activity of this compound.
-
Solid Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
In Solvent (e.g., DMSO): For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered during the handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. Insufficient mixing. 2. DMSO has absorbed moisture. 3. Reached solubility limit. | 1. Vortex the solution thoroughly and use an ultrasonic bath to aid dissolution. 2. Use fresh, anhydrous DMSO from a newly opened bottle. 3. Prepare a more dilute stock solution. |
| Precipitation occurs immediately after diluting DMSO stock in aqueous buffer. | The compound has "crashed out" of solution due to its low aqueous solubility. | 1. Lower the final concentration of this compound. 2. Add a surfactant (e.g., 0.1% Tween® 20) to the aqueous buffer before adding the compound. 3. Prepare intermediate dilutions in a mixture of DMSO and your aqueous buffer. |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating, potentially due to temperature changes or interactions with other assay components. | 1. Maintain a constant temperature throughout the experiment. 2. If possible, reduce the incubation time. 3. Evaluate the components of your assay buffer for any potential incompatibilities. |
| Inconsistent results in cell-based assays. | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | 1. Visually inspect your assay plates under a microscope for any signs of precipitation. 2. Perform a solubility test in your specific cell culture medium. 3. Prepare fresh dilutions for each experiment from a frozen stock. |
Quantitative Data Summary
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (111.25 mM) | Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 449.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.49 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Once fully dissolved, create single-use aliquots and store them at -80°C.
Protocol 2: General Method for Preparing an Aqueous Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Surfactant (e.g., 10% Tween® 20 solution)
Procedure:
-
Prepare your aqueous buffer containing the desired final concentration of surfactant (e.g., 0.1% Tween® 20). To do this, add 10 µL of a 10% Tween® 20 stock solution to 990 µL of your buffer.
-
Perform a serial dilution of your 10 mM this compound stock solution to achieve your final desired concentration in the prepared aqueous buffer.
-
Vortex gently after each dilution step.
-
Visually inspect the solution for any signs of precipitation before use.
Signaling Pathways and Experimental Workflows
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). Its effects are context-dependent, with significant implications in both oncology and polycystic kidney disease.
This compound in Cancer
In various cancers, CDK5 has been shown to promote cell proliferation and survival. Inhibition of CDK5 by this compound can disrupt these processes by affecting key downstream targets.
Caption: this compound inhibits CDK5, preventing phosphorylation of Rb and STAT3, leading to reduced cell proliferation.
This compound in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
In ADPKD, loss of polycystin-1 (PC1) or polycystin-2 (PC2) function leads to dysregulated intracellular signaling, including increased cyclic AMP (cAMP) levels and aberrant activity of pathways like mTOR and ERK, promoting cyst growth. CDK5 is implicated as a key regulator in this process.
Caption: this compound targets CDK5 to potentially reduce cyst growth in ADPKD by modulating mTOR and ERK pathways.
Experimental Workflow: Testing this compound Efficacy
This workflow outlines the general steps for assessing the efficacy of this compound in an in vitro cell-based assay.
Caption: A general workflow for evaluating the in vitro efficacy of this compound.
References
optimizing GFB-12811 concentration for experiments
Welcome to the technical support center for GFB-12811. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2][3][4] This guide provides answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues encountered when working with this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2][3][4] CDK5 is an atypical member of the CDK family that plays a crucial role in the central nervous system and has been implicated in the pathology of diseases like autosomal dominant polycystic kidney disease (ADPKD) and neurodegenerative disorders.[3][4][5] By inhibiting CDK5, this compound can modulate downstream signaling pathways involved in cell proliferation and survival.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibiting the CDK5 signaling pathway.
Q2: I'm seeing inconsistent results. What is the optimal concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. A good starting point for most in vitro experiments is to perform a dose-response curve. Typically, concentrations are tested over a logarithmic scale. Based on its potent IC50 value of 2.3 nM for CDK5, a starting range of 1 nM to 1 µM is recommended for initial experiments.[1][2][4] It is crucial to determine the EC50 or IC50 value for your specific cell system.[6]
Q3: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A3: this compound is soluble in DMSO up to 50 mg/mL (111.25 mM).[1] For cell culture experiments, it is critical to use freshly opened, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1]
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder (MW: 449.44 g/mol ).[1]
-
Add the appropriate volume of fresh DMSO to achieve a 10 mM concentration.
-
Use sonication or gentle warming if necessary to fully dissolve the compound.[1]
-
Once dissolved, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2]
Q4: My cells are dying even at low concentrations, or I'm not seeing any effect. What could be wrong?
A4: This could be due to several factors:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to many cell lines. Always include a "vehicle control" (cells treated with the same concentration of DMSO as your highest this compound dose) in your experiments.
-
Off-Target Effects: While this compound is highly selective for CDK5, all inhibitors have the potential for off-target effects at high concentrations.[3][7][8] If you suspect off-target toxicity, it is crucial to perform your experiment at the lowest effective concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CDK5 inhibition.[9][10][11] It is possible your cell line is either extremely sensitive or highly resistant. A thorough dose-response experiment is the best way to determine the appropriate concentration range.[12]
-
Compound Inactivity: Improper storage (e.g., repeated freeze-thaw cycles) can lead to degradation of the compound.[1] Always use properly stored aliquots.
Troubleshooting Experimental Outcomes
Caption: A troubleshooting guide for unexpected experimental results.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to guide your experimental design.
Table 1: this compound Properties and Storage
| Property | Value | Reference |
|---|---|---|
| Target | Cyclin-Dependent Kinase 5 (CDK5) | [3][5] |
| IC50 | 2.3 nM | [1][2][4] |
| Molecular Weight | 449.44 g/mol | [1] |
| Formula | C22H23F4N5O | [1] |
| Solubility (in DMSO) | 50 mg/mL (111.25 mM) | [1] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months |[1][2][13] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
|---|---|---|
| Enzymatic Assays (CDK5) | 0.1 nM - 100 nM | Titrate to determine precise IC50. |
| Cell Viability (e.g., MTT, MTS) | 10 nM - 10 µM | Highly cell-line dependent. A broad range is recommended initially. |
| Western Blotting | 50 nM - 1 µM | Use a concentration known to inhibit the target from viability assays. |
| Target Engagement Assays | 10 nM - 1 µM | Confirm inhibition of downstream substrate phosphorylation. |
Experimental Protocols
Protocol 1: Determining IC50 in a Cancer Cell Line via MTT Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (10 mM stock in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. Include a vehicle-only (DMSO) control and a media-only (no cells) blank.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank reading, normalize the data to the vehicle control (as 100% viability), and plot the results as % viability versus log[concentration]. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
potential GFB-12811 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective inhibitor of CDK5.[1][2][3][4] Kinase screening assays have demonstrated its high selectivity against a panel of other kinases. For instance, it is significantly more potent for CDK5 than for other cyclin-dependent kinases such as CDK2, CDK6, CDK7, and CDK9.[1] A screening against 54 kinases representing the diversity of the kinome at a concentration of 500 nM showed no inhibition greater than 50% for any other kinase.[1]
Q2: What are the potential off-target effects of this compound?
A2: Due to its high selectivity, direct off-target effects of this compound on other kinases are minimal at recommended working concentrations. However, it is crucial to consider that all inhibitors can exhibit off-target effects at high concentrations. Potential unintended consequences could arise from the downstream effects of prolonged CDK5 inhibition in specific cellular contexts. For example, since CDK5 is involved in various cellular processes, its inhibition might indirectly affect pathways related to cell cycle, apoptosis, and metabolism.[5][6][7][8]
Q3: Can this compound induce apoptosis or affect the cell cycle?
A3: While this compound is designed to avoid the anti-proliferative effects associated with broader CDK inhibitors, the inhibition of CDK5, which has roles in cell cycle regulation and apoptosis, could potentially lead to such effects, particularly in cancer cell lines.[4][7] Some studies on CDK5 inhibition have shown induction of apoptosis and cell cycle arrest in glioblastoma cells.[7] Researchers observing unexpected changes in cell viability or proliferation should investigate these possibilities.
Q4: Does this compound impact cellular metabolism or reactive oxygen species (ROS) levels?
A4: CDK5 has been implicated in metabolic regulation. For instance, inhibition of CDK5 in breast cancer cells has been shown to affect the pentose (B10789219) phosphate (B84403) pathway (PPP) and promote the enrichment of reactive oxygen species (ROS).[6] Therefore, users studying metabolic pathways or oxidative stress should consider monitoring these parameters when using this compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular response that is not consistent with the known functions of CDK5.
-
Possible Cause 1: Off-target kinase inhibition at high concentrations.
-
Troubleshooting Step: Perform a dose-response experiment to determine if the phenotype is concentration-dependent. Lower the concentration of this compound to the lowest effective dose for CDK5 inhibition.
-
-
Possible Cause 2: Downstream effects of CDK5 inhibition.
-
Troubleshooting Step: Review the literature for known downstream targets and pathways of CDK5. Use pathway analysis tools to identify potential connections between CDK5 and your observed phenotype.
-
-
Possible Cause 3: Compound purity and stability.
-
Troubleshooting Step: Ensure the purity of your this compound stock. Verify proper storage conditions to prevent degradation.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
This compound shows high potency in a biochemical kinase assay, but the effect is weaker in a cell-based assay.
-
Possible Cause 1: Cell permeability.
-
Troubleshooting Step: While this compound is orally bioavailable, its permeability can vary between cell lines.[2] Consider using cellular thermal shift assays (CETSA) or NanoBRET Target Engagement assays to confirm target engagement within the cell.
-
-
Possible Cause 2: High intracellular ATP concentration.
-
Troubleshooting Step: The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound. This is a common reason for reduced potency in cellular versus biochemical assays.
-
-
Possible Cause 3: Efflux pump activity.
-
Troubleshooting Step: The compound may be a substrate for cellular efflux pumps, reducing its intracellular concentration.[2] This can be tested by co-incubating with known efflux pump inhibitors.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Potency (IC50) | Selectivity vs. CDK2 | Selectivity vs. CDK6 | Selectivity vs. CDK7 | Selectivity vs. CDK9 |
| CDK5 | 2.3 nM | 92x | 1390x | 312x | 389x |
Data sourced from the Chemical Probes Portal.[1]
Experimental Protocols
Kinase Selectivity Profiling (Adapted from KINOMEscan™ Methodology)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a large panel of kinases.
Principle: A competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified.
Methodology:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Kinase Binding: The kinase of interest, tagged with DNA, is incubated with the immobilized ligand.
-
Competition: The test compound (this compound) is added at a fixed concentration (e.g., 500 nM) to compete with the immobilized ligand for kinase binding.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of bound kinase is measured by quantifying the DNA tag using qPCR. The result is reported as "percent of control" (DMSO). A lower percentage indicates stronger binding of the inhibitor.
Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines the steps to measure the engagement of this compound with CDK5 in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293) in a multi-well plate.
-
Transfection: Co-transfect the cells with a vector encoding a CDK5-NanoLuc® fusion protein and its binding partner (e.g., p35).
-
Compound Treatment: Add a serial dilution of this compound to the cells and incubate.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for CDK family kinases.
-
Signal Measurement: Measure the BRET signal (ratio of acceptor emission to donor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates target engagement. Plot the data to determine the IC50 for target engagement.
Visualizations
Caption: Mechanism of action of this compound as a CDK5 inhibitor.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of selective CDK inhibitors on human normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma [jcancer.org]
- 8. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
GFB-12811 Cytotoxicity Assessment In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the in vitro cytotoxicity of GFB-12811, a potent and highly selective CDK5 inhibitor.[1] This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of expected cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that is highly selective for Cyclin-Dependent Kinase 5 (CDK5).[1] Its biochemical IC50 (the concentration required to inhibit the enzyme's activity by 50%) is 2.3 nM.[1] By inhibiting CDK5, this compound can modulate various cellular processes, including cell cycle progression, apoptosis, and survival, depending on the cellular context.
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
A2: The cytotoxic effects of this compound are expected to be cell-line dependent. Since this compound is highly selective for CDK5, its anti-proliferative effects may be more pronounced in cell lines where CDK5 is aberrantly active or plays a critical role in survival pathways. For example, in breast cancer cells, inhibition of CDK5 has been shown to promote apoptosis, particularly under conditions of metabolic stress like glucose deprivation.
Q3: What is a recommended starting concentration range for in vitro cytotoxicity assays with this compound?
A3: Based on its high biochemical potency, a starting concentration range of 0.1 nM to 10 µM is recommended for initial cell-based assays. This range should allow for the determination of a full dose-response curve and the calculation of an IC50 value.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a powder. For in vitro use, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the stock solution should be considered, and fresh dilutions in culture medium should be prepared for each experiment.
Data Presentation
While specific experimental data for this compound cytotoxicity across a wide range of cancer cell lines is not extensively available in the public domain, the following table provides a representative example of how to present such data. These are hypothetical values for illustrative purposes.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT | 72 | 5.2 |
| MCF-7 | Breast Cancer | CellTiter-Glo® | 72 | 8.9 |
| A549 | Lung Cancer | MTT | 72 | > 20 |
| HCT116 | Colon Cancer | CellTiter-Glo® | 72 | 12.5 |
| U-87 MG | Glioblastoma | MTT | 72 | 3.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection of apoptotic and necrotic cells.
Materials:
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This compound stock solution
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Selected cancer cell lines
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6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Mandatory Visualization
Signaling Pathway of CDK5 Inhibition by this compound Leading to Apoptosis
Caption: Inhibition of CDK5 by this compound can promote apoptosis.
Experimental Workflow for this compound In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity in vitro.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound addition- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent cytotoxicity observed | - this compound concentration range is too low- The selected cell line is resistant to CDK5 inhibition- Insufficient incubation time | - Test a wider and higher concentration range of this compound.- Use a positive control known to induce cytotoxicity in the cell line.- Screen different cell lines for sensitivity.- Increase the incubation time (e.g., up to 72 hours). |
| High background signal in control wells | - Contamination of cell culture or reagents- High metabolic activity of cells at high density- Solvent (DMSO) toxicity | - Regularly check for mycoplasma and other contaminants.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Ensure the final DMSO concentration is low (typically ≤0.5%) and include a vehicle control. |
| Inconsistent results between experiments | - Variation in cell passage number- Different batches of serum or media- Instability of this compound stock solution | - Use cells within a consistent and low passage number range.- Use the same batch of reagents for a set of experiments.- Prepare fresh aliquots of this compound stock solution and avoid repeated freeze-thaw cycles. |
References
troubleshooting GFB-12811 inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GFB-12811, a selective inhibitor of Cyclin-dependent kinase 5 (CDK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective inhibitor of Cyclin-dependent kinase 5 (CDK5).[1][2] CDK5 is an atypical member of the cyclin-dependent kinase family, and its dysregulation has been implicated in various diseases, including Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use a suitable solvent such as DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.
Q3: What are the known off-target effects of this compound?
This compound has been demonstrated to be highly selective for CDK5 over other kinases.[1][2] However, as with any inhibitor, off-target effects can be cell-type and concentration-dependent. It is recommended to consult the primary literature for detailed kinase panel screening data.[2]
Q4: In which types of assays has this compound been utilized?
This compound has been used in various in vitro and cellular assays to probe CDK5 function. These include biochemical kinase assays and cellular assays to measure target engagement and effects on cell proliferation.[1][2]
Troubleshooting Guides
Inconsistent results in experiments involving this compound can arise from several factors, ranging from reagent handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Conditions | Ensure consistent enzyme/substrate concentrations, incubation times, and temperature across all experiments.[3][4] Minor variations can significantly impact IC50 values. |
| Reagent Quality and Consistency | Use reagents from the same lot where possible. Qualify new batches of enzymes or substrates to ensure consistent activity.[4] |
| Compound Degradation | Improper storage or excessive freeze-thaw cycles of this compound stock solutions can lead to degradation. Use freshly prepared aliquots for each experiment.[4] |
| Inconsistent DMSO Concentration | Ensure the final concentration of DMSO is identical in all wells, including controls, as it can inhibit enzyme activity at higher concentrations.[4] |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use appropriate pipetting techniques to minimize errors in dispensing small volumes.[5] |
Issue 2: Higher Than Expected IC50 Value
If the observed IC50 value is significantly higher than reported values, consider the following:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal ATP Concentration (Biochemical Assays) | The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Use an ATP concentration at or near the Km for the kinase. |
| Compound Precipitation | This compound may precipitate at high concentrations. Visually inspect solutions and consider testing a lower, more soluble concentration range.[4] |
| Inactive Compound | Verify the integrity of your this compound stock. If possible, confirm its identity and purity via analytical methods like LC-MS. |
| Inactive Enzyme | Confirm the activity of your CDK5/p25 enzyme preparation using a known standard or positive control inhibitor.[5] |
Issue 3: Lack of Expected Cellular Activity
If this compound does not produce the expected effect in a cell-based assay, the following factors may be at play:
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | While this compound has shown cellular activity, permeability can vary between cell lines.[1] Consider increasing incubation time or using permeabilization agents if appropriate for the assay. |
| Drug Efflux Pumps | Cells may express efflux pumps that actively remove the compound, lowering its intracellular concentration.[4] This can be tested using known efflux pump inhibitors. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells.[4] The metabolic stability can be assessed in vitro using liver microsomes. |
| Serum Protein Binding | Components in cell culture media, particularly serum, can bind to the inhibitor and reduce its effective concentration.[4] Consider reducing serum concentration or using serum-free media for the duration of the treatment. |
| Incorrect Cell Model | Ensure that the chosen cell line has an active CDK5 signaling pathway relevant to the experimental question. |
Experimental Protocols
Standard CDK5/p25 Inhibition Assay Protocol (Biochemical)
This protocol is a generalized procedure for determining the IC50 of this compound against CDK5.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare assay buffer containing a suitable buffer (e.g., HEPES), MgCl2, Brij-35, and a reducing agent like DTT.
-
Prepare a solution of recombinant human CDK5/p25 enzyme in assay buffer.
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Prepare a solution of a suitable peptide substrate and ATP in assay buffer.
-
-
Assay Procedure :
-
Add the this compound dilutions to the wells of a microplate.
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Add the CDK5/p25 enzyme solution and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction and detect the product formation using a suitable method (e.g., ADP-Glo, fluorescence polarization).
-
-
Data Analysis :
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Calculate the percent inhibition for each this compound concentration relative to no-inhibitor controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
CDK5 Signaling Pathway
Caption: Simplified signaling pathway of CDK5 activation and inhibition by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: GFB-12811 Off-Target Kinase Profiling
This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers working with the inhibitor GFB-12811. The following data and guides are intended to help users interpret off-target kinase profiling results and address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing unexpected cellular phenotypes that do not correlate with the primary target of this compound. What could be the cause?
A1: Unexpected phenotypes are often the result of off-target effects. We recommend reviewing the off-target kinase profiling data provided below. This compound has shown significant inhibitory activity against several kinases outside of its primary target family. Consider if the inhibition of kinases such as SRC, LCK, or VEGFR2 could explain your observed cellular response. Cross-referencing the affected off-targets with known signaling pathways can provide valuable insights.
Q2: My in-cell results are not consistent with the in-vitro kinase assay data for this compound. Why might this be?
A2: Discrepancies between in-vitro and in-cell assays can arise from several factors:
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Cellular Permeability: this compound may have poor membrane permeability, resulting in lower intracellular concentrations than used in the in-vitro assay.
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Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein (MDR1), actively removing it from the cell.
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Cellular ATP Concentrations: In-vitro kinase assays are often performed at the Kₘ for ATP, while intracellular ATP concentrations are much higher (1-10 mM). This can lead to competition and reduced inhibitor potency in a cellular environment.
-
Protein Scaffolding and Interactions: In a cellular context, kinases exist in complex protein scaffolds that can alter their conformation and inhibitor accessibility compared to an isolated, recombinant enzyme.
Q3: How can I validate the off-target effects of this compound in my experimental model?
A3: To validate the off-target effects observed in the profiling data, you can perform several experiments:
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Orthogonal Inhibitors: Use structurally and mechanistically different inhibitors for the suspected off-target kinase to see if they replicate the phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase and assess if this phenocopies the effect of this compound.
-
Rescue Experiments: In a system where the off-target kinase has been knocked down, see if the this compound-induced phenotype is abrogated.
-
Western Blotting: Treat cells with this compound and probe for the phosphorylation of known downstream substrates of the suspected off-target kinase. A reduction in phosphorylation can confirm in-cell target engagement.
This compound Off-Target Kinase Profiling Data
The following table summarizes the inhibitory activity of this compound at a screening concentration of 1 µM against a panel of selected kinases. The primary target has been excluded to focus on off-target interactions.
| Kinase Target | Gene Symbol | % Inhibition at 1 µM |
| Src | SRC | 89% |
| Lck | LCK | 85% |
| Fyn | FYN | 78% |
| VEGFR2 | KDR | 72% |
| PDGFRβ | PDGFRB | 65% |
| c-Kit | KIT | 58% |
| Abl | ABL1 | 45% |
| Aurora A | AURKA | 31% |
| CDK2 | CDK2 | 25% |
Experimental Protocols
Protocol: In-Vitro Kinase Profiling Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol outlines a generalized procedure for assessing the interaction of this compound with a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of Eu-anti-tag antibody and a broad-spectrum Alexa Fluor™ 647-labeled kinase tracer in the same kinase buffer.
-
Prepare the recombinant kinase of interest in the kinase buffer.
-
-
Assay Procedure:
-
Dispense 2.5 µL of the this compound serial dilutions into the wells of a low-volume 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).
-
Add 2.5 µL of the kinase-antibody mixture to each well.
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Add 5 µL of the Alexa Fluor™ 647-tracer to all wells.
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Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
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Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm (tracer) and 615 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
-
Data Analysis:
-
Normalize the data using the controls.
-
Plot the normalized TR-FRET ratio against the log of the this compound concentration.
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Fit the data to a four-parameter logistic model to determine the IC₅₀ value. The percent inhibition at a specific concentration (e.g., 1 µM) is calculated relative to the controls.
-
Visualizations
Caption: Workflow for this compound in-vitro kinase profiling.
Caption: Potential off-target signaling pathway affected by this compound.
GFB-12811 Cell Permeability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of GFB-12811, a selective CDK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cell permeability important?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), with an IC50 of 2.3 nM.[1][2] Understanding its cell permeability is crucial for drug development as it determines the compound's ability to cross cellular barriers and reach its intracellular target. Poor permeability can lead to low bioavailability and reduced efficacy.
Q2: What are the known permeability characteristics of this compound?
This compound exhibits oral bioavailability in rats, which is a positive indicator of its potential for oral administration.[1] However, its absorption may be limited by efflux mediated by P-glycoprotein (P-gp), a well-known drug efflux pump.[1][3]
Q3: Which in vitro models are recommended for assessing the cell permeability of this compound?
Two standard assays are recommended for evaluating the permeability of this compound:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's passive diffusion across an artificial lipid membrane.[4][5][6] It is useful for initial screening of passive permeability.
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Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[7][8][9] It is considered the gold standard for predicting oral absorption as it can assess both passive diffusion and active transport, including efflux by transporters like P-gp.[10][11]
Q4: How can I determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux pump?
A bidirectional Caco-2 assay is the most common method to investigate P-gp-mediated efflux.[11] This involves measuring the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication of active efflux.[12] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[8] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that this compound is a P-gp substrate.
Troubleshooting Guides
Caco-2 Permeability Assay
Issue 1: Low or inconsistent Transepithelial Electrical Resistance (TEER) values.
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Possible Cause: Incomplete monolayer formation, presence of dead cells, or contamination.
-
Troubleshooting Steps:
-
Verify Cell Seeding Density: Ensure the optimal seeding density is used for Caco-2 cells to reach confluency and form a tight monolayer within the recommended culture period (typically 21 days).[7][9]
-
Check for Contamination: Regularly inspect cultures for any signs of microbial contamination.
-
Optimize Culture Conditions: Ensure the culture medium is fresh and at the correct pH. Caco-2 cells can be sensitive to alkaline pH, which can hinder adhesion.[13]
-
Handle with Care: Avoid excessive washing or agitation of the cell monolayers, which can dislodge cells.
-
Issue 2: High variability in permeability (Papp) values between replicate wells.
-
Possible Cause: Inconsistent cell monolayers, pipetting errors, or issues with the test compound solution.
-
Troubleshooting Steps:
-
Ensure Monolayer Uniformity: Visually inspect the monolayers to ensure they are confluent and uniform across all wells before starting the experiment.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent and careful pipetting to avoid damaging the cell monolayer.
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically ≤1%) to avoid cytotoxicity.[14]
-
Issue 3: Poor recovery of this compound after the experiment.
-
Possible Cause: Non-specific binding of the compound to the assay plates, accumulation within the cell monolayer, or compound instability.[11]
-
Troubleshooting Steps:
-
Use Low-Binding Plates: If available, use plates designed for low non-specific binding.
-
Include a Mass Balance Calculation: Analyze the compound concentration in the donor and acceptor compartments, as well as in cell lysates, to determine where the compound is being lost.
-
Assess Compound Stability: Pre-incubate this compound in the assay buffer under the experimental conditions to check for degradation over time.
-
PAMPA Assay
Issue 1: High variability in permeability values.
-
Possible Cause: Inconsistent coating of the artificial membrane, air bubbles trapped under the membrane, or compound precipitation.
-
Troubleshooting Steps:
-
Consistent Membrane Coating: Ensure the lipid solution is applied evenly and consistently to the filter of the donor plate.
-
Avoid Air Bubbles: When assembling the donor and acceptor plates, do so carefully to prevent the trapping of air bubbles.
-
Check Compound Solubility: Ensure this compound remains in solution in the donor well throughout the assay. If solubility is an issue, consider using a lower concentration or adding a co-solvent.[15]
-
Issue 2: Unexpectedly low permeability for a lipophilic compound like this compound.
-
Possible Cause: The unstirred water layer (UWL) on either side of the artificial membrane can be a barrier for lipophilic compounds.[16]
-
Troubleshooting Steps:
-
Introduce Stirring: If the experimental setup allows, gentle stirring of the donor and/or acceptor compartments can reduce the thickness of the UWL and improve the apparent permeability.
-
Optimize Incubation Time: For some compounds, a longer incubation time may be necessary to reach detectable levels in the acceptor compartment.
-
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| IC50 (CDK5) | 2.3 nM | - | In vitro kinase assay.[1][17] |
| Oral Bioavailability | 25% (at 3 mg/kg) | Rat | Suggests moderate oral absorption.[1] |
| 41% (at 10 mg/kg) | Rat | [1] | |
| Half-life (t1/2) | 7.6 h | Rat | Intravenous administration (1 mg/kg).[1] |
| Volume of Distribution (Vss) | 7.3 L/kg | Rat | Intravenous administration (1 mg/kg).[1] |
Experimental Protocols
Caco-2 Permeability Assay Protocol for this compound
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10-20% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[7][9]
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values within the laboratory's established acceptable range.[12]
-
Optionally, assess the permeability of a low-permeability marker, such as Lucifer Yellow, to confirm monolayer integrity.[12]
3. Bidirectional Permeability Assay:
-
Prepare a stock solution of this compound in DMSO and dilute it to the final working concentration in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be ≤1%.
-
For apical-to-basolateral (A-B) transport, add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.[8]
-
For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (acceptor) compartment.[8]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
1. Preparation of the PAMPA Plate:
-
Prepare a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane) to create the artificial membrane.[18]
-
Carefully add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate, ensuring the entire filter is coated.[18]
2. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO and dilute it to the final working concentration in a suitable buffer (e.g., PBS at pH 7.4).
-
Add the this compound solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with a buffer solution, which may contain a solubilizing agent to improve the recovery of lipophilic compounds.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[19]
3. Sample Analysis and Data Calculation:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) in cm/s using a relevant equation that accounts for the volumes of the donor and acceptor wells, the filter area, and the incubation time.
Visualizations
Caption: Experimental workflow for assessing this compound cell permeability.
Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 14. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 15. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 16. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. bioassaysys.com [bioassaysys.com]
Technical Support Center: GFB-12811 Degradation and Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products and detection of GFB-12811.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5). Understanding its degradation profile is crucial for several reasons. Firstly, degradation products can impact the stability, efficacy, and safety of the compound. Secondly, regulatory agencies require the identification and characterization of degradation products to ensure the quality and safety of pharmaceutical products. Lastly, knowledge of degradation pathways can inform the development of stable formulations and appropriate storage conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure of this compound, which contains a substituted pyrimidine (B1678525) ring, an aromatic amine, and a sulfonamide group, the most probable degradation pathways include:
-
Hydrolysis: The sulfonamide and amide linkages may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The aromatic amine and the electron-rich pyrimidine ring are potential sites for oxidation.
-
Photodegradation: Aromatic amines are known to be susceptible to degradation upon exposure to light.
Q3: What analytical techniques are recommended for detecting and quantifying this compound and its degradation products?
A3: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying the parent drug and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and quantification of trace-level degradation products. It is particularly useful for structural elucidation of unknown degradants.
Q4: How should this compound be stored to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to protect it from exposure to high temperatures, humidity, and light. For long-term storage, keeping it in a tightly sealed container at low temperatures (e.g., -20°C or -80°C) is recommended.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Analytical balance
-
pH meter
-
HPLC or LC-MS/MS system
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
Analyze a control sample stored in the dark in parallel.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC or LC-MS/MS method.
-
The method should be capable of separating the parent this compound peak from any degradation product peaks.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which will aid in structural elucidation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Analytical Methods
| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products (Hypothetical) | Recommended Analytical Method |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Hydrolysis of sulfonamide or amide bond | HPLC-UV, LC-MS/MS |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Hydrolysis of sulfonamide or amide bond | HPLC-UV, LC-MS/MS |
| Oxidation | 3% H₂O₂, RT | 24 hours | N-oxides, hydroxylated derivatives | HPLC-UV, LC-MS/MS |
| Thermal | 80°C (solid state) | 48 hours | Isomers, products of bond cleavage | HPLC-UV, LC-MS/MS |
| Photolytic | UV (254 nm) & Vis light | 24 hours | Photodimers, oxidized products | HPLC-UV, LC-MS/MS |
Troubleshooting Guides
Issue: Poor peak shape or peak splitting in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH to ensure that this compound and its degradation products are in a single ionic state.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Contaminated guard column or analytical column.
-
Solution: Replace the guard column. If the problem persists, wash the analytical column with a strong solvent or replace it.
-
Issue: Low sensitivity or no detection of degradation products.
-
Possible Cause 1: Insufficient degradation.
-
Solution: Increase the stress condition (e.g., higher temperature, longer duration, or higher concentration of the stress agent).
-
-
Possible Cause 2: Degradation products do not have a chromophore for UV detection.
-
Solution: Use a more universal detector like a mass spectrometer (LC-MS).
-
-
Possible Cause 3: Co-elution of degradation products with the parent peak or solvent front.
-
Solution: Optimize the chromatographic method by changing the mobile phase composition, gradient profile, or column chemistry.
-
Issue: Irreproducible results.
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure accurate and consistent pipetting and dilutions. Use a validated sample preparation protocol.
-
-
Possible Cause 2: Fluctuation in instrument conditions.
-
Solution: Check the HPLC system for leaks, ensure the pump is delivering a stable flow rate, and that the column oven temperature is constant.
-
-
Possible Cause 3: Instability of the sample in the autosampler.
-
Solution: Analyze samples immediately after preparation or store them at a lower temperature in the autosampler.
-
Visualizations
Validating GFB-12811 Activity in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular activity of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] Its primary mechanism of action is the inhibition of CDK5's kinase activity, which plays a crucial role in various cellular processes, including neuronal development, cell migration, and survival.[4][5] this compound has a reported in vitro IC50 of 2.3 nM for CDK5.[1][2][3]
Q2: Which cell lines are suitable for studying this compound activity?
The choice of cell line depends on the research context. For cancer studies, cell lines with documented CDK5 expression or activity are recommended. For example, the breast cancer cell line MDA-MB-231 has been used in studies involving this compound.[6] Other relevant cancer cell lines for CDK5 inhibitor studies include glioblastoma lines like U87 and acute myeloid leukemia (AML) cell lines such as MV4-11 and MOLM-13 .[7][8] For neurobiological studies, neuronal cell lines or primary neurons with endogenous CDK5 expression would be the most appropriate models.
Q3: What are the key downstream biomarkers to measure CDK5 inhibition by this compound?
Inhibition of CDK5 by this compound can be monitored by assessing the phosphorylation status of its known downstream substrates. A decrease in the phosphorylation of these substrates upon treatment with this compound indicates target engagement and inhibition. Key biomarkers include:
-
Retinoblastoma protein (pRb): CDK5 can phosphorylate Rb.[4] A decrease in phosphorylated Rb (p-Rb) at specific sites can indicate CDK5 inhibition.
-
Histone H1: CDK5 is known to phosphorylate Histone H1.[9][10][11][12][13] Monitoring the level of phosphorylated Histone H1 (p-Histone H1) is a direct way to assess CDK5 activity.
-
MEK1, PAK1, and β-catenin: These are other well-established substrates of CDK5 involved in various signaling pathways.[1]
-
Neuronal Specific Substrates: In neuronal cells, substrates like Synapsin-1, MUNC18, Amphiphysin-1, and DARPP-32 can be used as markers.[1][14]
Troubleshooting Guides
This section addresses common issues encountered during the validation of this compound activity in cellular assays.
Problem 1: No or weak inhibition of CDK5 activity observed.
| Potential Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A starting point could be a range from nanomolar to low micromolar concentrations, based on its potent IC50.[1][2][3] |
| Low CDK5 Expression/Activity in the Chosen Cell Line | Confirm the expression and activity of CDK5 in your cell line using Western blot or an in vitro kinase assay with a positive control. If CDK5 levels are low, consider using a different cell line with higher endogenous CDK5 activity or overexpressing CDK5. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. Serum components can sometimes interfere with compound activity. |
| Cellular Efflux of the Compound | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor. If suspected, co-incubation with an efflux pump inhibitor could be tested. |
Problem 2: High background or inconsistent results in Western blotting for phosphorylated substrates.
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Use a phospho-specific antibody that has been validated for your application (e.g., Western blotting, immunofluorescence). Test different antibody dilutions and blocking buffers. |
| Suboptimal Protein Extraction | Ensure the use of appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. |
| Inconsistent Loading | Normalize protein loading by performing a total protein quantification assay (e.g., BCA assay) and using a loading control like β-actin or GAPDH. |
| Basal Phosphorylation Levels are Too Low or Too High | If basal phosphorylation is too low, you may need to stimulate the cells to activate CDK5. If it's too high, you may need to serum-starve the cells before treatment. |
Problem 3: Discrepancy between biochemical IC50 and cellular potency.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell membrane permeability. While this compound is expected to be cell-permeable, this can vary between cell types. |
| High Intracellular ATP Concentration | This compound is an ATP-competitive inhibitor. The high concentration of ATP in cells (millimolar range) can compete with the inhibitor, leading to a higher apparent IC50 in cellular assays compared to biochemical assays.[15] |
| Off-target Effects | Although this compound is highly selective, at higher concentrations, off-target effects could contribute to the observed cellular phenotype. It is crucial to correlate the phenotypic outcome with direct evidence of CDK5 target engagement (i.e., decreased substrate phosphorylation).[16][17][18][19] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant CDK inhibitors.
| Compound | Target | IC50 (Biochemical) | Cellular Concentration Used | Cell Line | Reference |
| This compound | CDK5 | 2.3 nM | 10 µM | MDA-MB-231 | [1][2][3][6] |
| Roscovitine | Pan-CDK | ~40 nM (for CDK5) | 10 µM | MDA-MB-231 | [6][7] |
| Dinaciclib | Pan-CDK | 1 nM (for CDK5) | Not specified | - | [7] |
Key Experimental Protocols
Western Blotting for Phosphorylated Histone H1 (p-Histone H1)
This protocol is designed to assess the inhibition of CDK5 by measuring the phosphorylation of its substrate, Histone H1.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Histone H1 (specific for the CDK phosphorylation site), anti-total Histone H1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Histone H1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Histone H1 and a loading control like β-actin.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
CCK-8 or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Assay Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: Experimental workflow for validating this compound activity in cells.
Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
- 9. Phosphorylation of the linker histone H1 by CDK regulates its binding to HP1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-TEFb Kinase Complex Phosphorylates Histone H1 to Regulate Expression of Cellular and HIV-1 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone H1 Post-Translational Modifications: Update and Future Perspectives [mdpi.com]
- 13. P-TEFb kinase complex phosphorylates histone H1 to regulate expression of cellular and HIV-1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of GFB-12811 and Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent cyclin-dependent kinase (CDK) inhibitors, GFB-12811 and Dinaciclib (B612106). The information presented is intended to assist researchers in making informed decisions for their studies by providing a clear, data-driven overview of each compound's performance and the methodologies used to assess them.
Introduction
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] In contrast, Dinaciclib is a potent inhibitor of multiple CDKs, with high affinity for CDK1, CDK2, CDK5, and CDK9.[3][4][5][6] This difference in selectivity has significant implications for their biological effects and potential therapeutic applications. Understanding the nuanced selectivity of these inhibitors is crucial for designing targeted experiments and interpreting their outcomes.
Selectivity Profile Comparison
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Dinaciclib against a panel of cyclin-dependent kinases. It is important to note that the data for each compound has been collated from various sources, and as such, direct comparison should be made with caution due to potential differences in experimental conditions.
| Kinase Target | This compound IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1 | - | 3[5][6] |
| CDK2 | 211 | 1[5][6] |
| CDK4 | - | 60-100 |
| CDK5 | 2.3[1][2] | 1[5][6] |
| CDK6 | >3200 (1390x selective vs CDK5)[1] | 60-100 |
| CDK7 | 718[1] | 60-100 |
| CDK9 | 894[1] | 4[5][6] |
Note on this compound Selectivity: this compound was screened against a panel of 54 kinases at a concentration of 500 nM and demonstrated no significant inhibition of any other kinase in this panel.[1] This suggests a high degree of selectivity for CDK5.
Note on Dinaciclib Selectivity: A KINOMEscan analysis of Dinaciclib at a concentration of 100 nM revealed its inhibitory activity across the human kinome, confirming its potent inhibition of the primary CDK targets and highlighting other potential off-target interactions.[7] Dinaciclib has also been profiled against a panel of 24 bromodomains, showing a preference for the BET-family, although with a much lower affinity (Kd = 37 µM for BRDT) compared to its CDK targets.[8]
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathways affected by this compound and Dinaciclib, with a focus on their roles in cell cycle regulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to determine the selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is a generalized procedure for determining the IC50 values of an inhibitor using a mobility shift assay, a technique used for this compound's characterization.[1]
1. Reagents and Materials:
-
Kinase: Purified recombinant human CDK5/p25.
-
Substrate: Fluorescently labeled peptide substrate specific for the kinase.
-
Test Compound: this compound serially diluted in DMSO.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Typically contains HEPES, MgCl2, Brij-35, and DTT.
-
Stop Solution: Contains EDTA to chelate Mg2+ and stop the kinase reaction.
-
Microfluidic chip-based separation instrument.
2. Procedure:
-
Prepare a reaction mixture containing the kinase, fluorescently labeled substrate, and assay buffer in the wells of a microplate.
-
Add the serially diluted test compound (this compound) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Terminate the reaction by adding the stop solution.
-
Analyze the samples using a microfluidic chip-based instrument. The instrument applies a voltage to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.
-
The amount of product formed is quantified by detecting the fluorescence of the separated peptides.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Radiometric Kinase Assay
This protocol outlines a typical radiometric assay used for determining the kinase inhibitory activity of compounds like Dinaciclib.
1. Reagents and Materials:
-
Kinase: Purified recombinant human CDK1/CycB, CDK2/CycA, CDK5/p25, or CDK9/CycT1.
-
Substrate: Biotinylated peptide substrate (e.g., derived from Histone H1).
-
Test Compound: Dinaciclib serially diluted in DMSO.
-
[γ-33P]ATP: Radiolabeled ATP.
-
Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and sodium orthovanadate.
-
Stop Solution: Contains Triton X-100, non-radiolabeled ATP, and EDTA.
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads.
-
Filter plates.
-
Scintillation counter.
2. Procedure:
-
In a microplate, combine the kinase, biotinylated substrate, and diluted Dinaciclib or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding the stop solution containing SPA beads. The biotinylated and now radiolabeled substrate binds to the streptavidin-coated beads.
-
Capture the SPA beads on a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured beads using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Dinaciclib concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable data analysis software.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform from Eurofins Discovery was used to assess the selectivity of Dinaciclib. This is a binding assay, not an enzymatic activity assay.
1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
2. Generalized Workflow:
-
DNA-tagged kinases are combined with the test compound (Dinaciclib) at a fixed concentration.
-
This mixture is then added to wells containing an immobilized ligand specific for the kinase active site.
-
After an incubation period, the wells are washed to remove unbound kinase.
-
The amount of bound, DNA-tagged kinase is quantified using qPCR.
-
The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
For Kd determination, the assay is run with a serial dilution of the test compound.
Conclusion
This compound and Dinaciclib exhibit distinct kinase selectivity profiles. This compound is a highly selective inhibitor of CDK5, making it a valuable tool for studying the specific roles of this kinase. In contrast, Dinaciclib is a multi-targeted CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9. This broader activity profile results in more widespread effects on cell cycle progression and transcription. The choice between these two inhibitors will depend on the specific research question and the desired level of target selectivity. The experimental protocols provided herein offer a foundation for understanding how these selectivity profiles are determined and can guide the design of future in-house experiments.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
GFB-12811: A Comparative Analysis of a Highly Selective CDK5 Inhibitor
In the landscape of kinase inhibitors, achieving high selectivity remains a paramount challenge, particularly within families of structurally similar enzymes such as cyclin-dependent kinases (CDKs). Cyclin-dependent kinase 5 (CDK5) has emerged as a compelling therapeutic target for a range of human diseases, including neurodegenerative disorders and autosomal dominant polycystic kidney disease (ADPKD).[1][2] This guide provides a comparative analysis of GFB-12811, a novel and highly selective CDK5 inhibitor, against other known selective and multi-targeted CDK5 inhibitors. The following sections present quantitative data, detailed experimental protocols, and pathway visualizations to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency and selectivity of this compound and other CDK5 inhibitors are summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the comparative efficacy of these compounds against CDK5 and other relevant kinases.
| Inhibitor | CDK5 IC50 (nM) | CDK2 IC50 (nM) | Other CDK IC50 (nM) | Selectivity (CDK2/CDK5) | Reference |
| This compound | 2.3 | 211.6 | CDK6: 3200, CDK7: 713, CDK9: 895 | ~92-fold | [3] |
| CDK5-IN-2 | 0.2 | 23 | - | 115-fold | [4] |
| CDK5-IN-1 | <10 | >1000 | - | >100-fold | [5] |
| BLINK11 | 14.69 (CDK5/p25), 17.09 (CDK5/p35) | - | - | - | [6] |
| BLINK15 | 12.08 (CDK5/p25), 29.34 (CDK5/p35) | - | - | - | [7] |
| 20-223 | 8.8 | 6.0 | - | 0.68-fold | [8][9][10][11][12] |
| Dinaciclib (B612106) | 1 | 1 | CDK1: 3, CDK9: 4 | 1-fold | [1][13][14][15][16][17][18] |
| AT7519 | 13 - 18 | 44 - 47 | CDK1: 190-210, CDK4: 67-100, CDK6: 170, CDK9: <10 | ~3-fold | [2][16][18][19][20][21][22][23] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other CDK5 inhibitors. These protocols are based on standard techniques and information derived from the supporting materials of relevant publications.[24]
In Vitro Kinase Assay (Mobility Shift Assay)
This assay is used to determine the potency of inhibitors against CDK5 and other kinases.
Materials:
-
Recombinant human CDK5/p25, CDK2/CycA, CDK6/CycD3, CDK7/CycH/MAT1, CDK9/CycT1
-
FAM-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound)
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 50 mM EDTA)
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and peptide substrate to the wells of a microtiter plate.
-
Add the diluted test compound to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding the stop solution.
-
Analyze the phosphorylation of the substrate using a microfluidic capillary electrophoresis system. The separation of the phosphorylated and unphosphorylated peptide is detected by fluorescence.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (NanoBRET)
This assay measures the ability of a compound to engage with its target kinase within living cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing CDK5-NanoLuc fusion protein and HaloTag-p35 fusion protein
-
NanoBRET Nano-Glo Substrate
-
HaloTag NanoBRET 618 Ligand
-
Test compounds
Procedure:
-
Co-transfect HEK293 cells with the plasmids expressing the CDK5-NanoLuc and HaloTag-p35 fusion proteins.
-
Plate the transfected cells in a white, tissue culture-treated 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified time (e.g., 2 hours).
-
Add the HaloTag NanoBRET 618 Ligand and the NanoBRET Nano-Glo Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Determine the cellular IC50 value by plotting the NanoBRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to CDK5 function and inhibition.
Caption: Simplified CDK5 signaling pathway in physiological and pathological conditions.
Caption: General workflow for an in vitro kinase inhibitor assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Item - Discovery and Optimization of Highly Selective Inhibitors of CDK5 - American Chemical Society - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cdk5 inhibitor shows anti-diabetic and neuroprotective effects in type 2 diabetes | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocat.com [biocat.com]
- 11. biocompare.com [biocompare.com]
- 12. Cyclin-dependent Kinase (CDK) compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 13. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. caymanchem.com [caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. selleck.co.jp [selleck.co.jp]
- 23. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Guide to Investigating Synergistic Combinations with GFB-12811
For Researchers, Scientists, and Drug Development Professionals
GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), presents a promising avenue for targeted therapies. While preclinical research has primarily focused on its role in autosomal dominant polycystic kidney disease (ADPKD), its mechanism of action suggests significant potential for synergistic applications in oncology and neurodegenerative disorders. This guide provides a framework for exploring these potential synergies, drawing upon the known functions of CDK5 and the established success of combination strategies with other CDK inhibitors.
Disclaimer: To date, publicly available research has not detailed specific synergistic effects of this compound with other named compounds. The following comparison guide is based on a scientific rationale derived from the known functions of CDK5 and data from other CDK inhibitors. The proposed combinations and experimental protocols are intended to serve as a roadmap for future research.
Potential Synergistic Combinations with this compound
Based on the role of CDK5 in cellular processes like apoptosis, DNA damage repair, and cell cycle regulation, several classes of compounds are prime candidates for synergistic combination studies with this compound.
| Compound Class | Rationale for Synergy | Potential Cancer Indications | Potential Neurodegenerative Indications |
| DNA Damaging Agents (e.g., Doxorubicin, Cisplatin) | CDK5 inhibition may prevent the repair of DNA damage induced by these agents, leading to enhanced cancer cell death. | Breast Cancer, Lung Cancer, Ovarian Cancer | Not Applicable |
| PARP Inhibitors (e.g., Olaparib, Talazoparib) | Inhibition of CDK5, which is implicated in DNA repair pathways, could potentiate the synthetic lethality induced by PARP inhibitors in tumors with specific DNA repair deficiencies.[1][2][3] | BRCA-mutated Breast, Ovarian, Prostate, and Pancreatic Cancers | Not Applicable |
| Taxanes (e.g., Paclitaxel (B517696), Docetaxel) | CDK5 has roles in cytoskeletal dynamics. Combining a CDK5 inhibitor with a microtubule-stabilizing agent could lead to enhanced mitotic catastrophe and apoptosis in cancer cells.[4][5][6][7][8] | Breast Cancer, Lung Cancer, Ovarian Cancer | Not Applicable |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Preclinical evidence suggests a link between CDK5 and the regulation of PD-L1 expression.[9] Inhibiting CDK5 could potentially enhance anti-tumor immunity and synergize with checkpoint blockade.[10][11][12][13][14][15][16] | Melanoma, Non-Small Cell Lung Cancer, Bladder Cancer | Not Applicable |
| Bcl-2 Family Inhibitors (e.g., Venetoclax) | CDK5 can regulate the activity of pro- and anti-apoptotic proteins of the Bcl-2 family.[17] Co-inhibition could more effectively push cancer cells towards apoptosis. | Leukemia, Lymphoma | Not Applicable |
Experimental Protocols
A generalized protocol for assessing the synergistic effects of this compound with other compounds is provided below. This should be adapted based on the specific cell lines and compounds being investigated.
1. Cell Viability and Synergy Assessment:
-
Cell Lines: Select a panel of relevant cancer cell lines (e.g., based on the indications in the table above) or neuronal cell models.
-
Treatment: Treat cells with this compound and the combination drug alone and in a matrix of concentrations (e.g., constant ratio or checkerboard design).
-
Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable method such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[18][19] Isobologram analysis can also be used to visualize the synergistic interaction.[19]
2. Apoptosis Assays:
-
Method: To confirm that the synergistic effect on cell viability is due to increased apoptosis, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP.
-
Timeline: Analyze apoptosis at earlier time points (e.g., 24-48 hours) following treatment.
3. In Vivo Xenograft Studies:
-
Model: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other compound.
-
Endpoints: Monitor tumor volume and animal body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic and immunohistochemical analysis.
Visualizing Potential Mechanisms of Synergy
The following diagrams illustrate the CDK5 signaling pathway and a conceptual workflow for investigating synergistic drug combinations.
Caption: The CDK5 signaling pathway and its potential point of inhibition by this compound.
Caption: A conceptual workflow for the preclinical evaluation of synergistic drug combinations.
References
- 1. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole synergizes with paclitaxel to inhibit cell growth and induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Highly Selective Inhibitors of CDK5 (Journal Article) | OSTI.GOV [osti.gov]
- 10. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setting up clinical trials for success: applying preclinical advances in combined TGFβ/PD-L1 inhibition to ongoing clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New combination treatment brings hope to patients with advanced bladder cancer | EurekAlert! [eurekalert.org]
- 13. biotecnika.org [biotecnika.org]
- 14. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immune Checkpoint Inhibitors Combined with Targeted Therapy: The Recent Advances and Future Potentials | MDPI [mdpi.com]
- 16. Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK5: Key Regulator of Apoptosis and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic effect of gemcitabine and irinotecan (CPT-11) on breast and small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
GFB-12811: A Comparative Guide to its Cross-Reactivity with Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor GFB-12811's cross-reactivity with other Cyclin-Dependent Kinases (CDKs). The data presented is intended to offer an objective overview of the compound's selectivity profile, supported by experimental details.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] CDK5 is an atypical member of the CDK family, with crucial roles in neuronal development and function. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancer. The high selectivity of this compound for CDK5 makes it a valuable tool for studying the specific roles of this kinase and a potential therapeutic candidate.
Cross-Reactivity Profile of this compound
The inhibitory activity of this compound has been assessed against a panel of CDKs to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various CDK/cyclin complexes. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) | Selectivity Fold (vs. CDK5/p25) |
| CDK5/p25 | 2.3 | 1 |
| CDK2/CycA | 211 | 92 |
| CDK6 | - | 1390 |
| CDK7/CycH/MAT1 | 718 | 312 |
| CDK9/CycT1 | 894 | 389 |
Note: The IC50 value for CDK6 was not explicitly found, but its high selectivity fold is reported.
Experimental Protocols
The determination of the inhibitory potency (IC50) of this compound against various CDKs is typically performed using in vitro kinase assays. Below are detailed methodologies for two common types of assays used for this purpose.
Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a specific substrate by the kinase.
Materials:
-
Purified recombinant CDK/cyclin enzymes
-
Specific peptide or protein substrate for each CDK
-
This compound at various concentrations
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific CDK/cyclin enzyme, and the corresponding substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of light generated is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Purified recombinant CDK/cyclin enzymes
-
Specific peptide or protein substrate for each CDK
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP solution
-
Kinase reaction buffer
-
Luminometer-compatible microplate (e.g., white, opaque 384-well plate)
Procedure:
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific CDK/cyclin enzyme, and the corresponding substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value as described for the radiometric assay.
Signaling Pathways of Cross-Reactive CDKs
Understanding the signaling pathways in which the cross-reactive CDKs are involved is crucial for predicting potential off-target effects of this compound.
Figure 1. General experimental workflow for determining kinase inhibitor IC50 values.
CDK Signaling Pathways
The following diagrams illustrate the core roles of the CDKs against which this compound shows some level of cross-reactivity.
Figure 2. Simplified signaling pathways of CDK5 and cross-reactive CDKs.
Conclusion
This compound is a highly potent and selective inhibitor of CDK5. While it demonstrates significantly weaker inhibition against other CDKs such as CDK2, CDK6, CDK7, and CDK9, this cross-reactivity profile should be considered when designing and interpreting experiments using this compound. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. The signaling pathway diagrams highlight the potential cellular processes that could be affected by off-target inhibition, emphasizing the importance of careful experimental design and data interpretation.
References
A Head-to-Head Comparison of GFB-12811 and Other Kinase Inhibitors for Researchers
In the landscape of kinase inhibitor research, the pursuit of highly selective agents remains a paramount objective to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a detailed head-to-head comparison of GFB-12811, a novel and potent Cyclin-Dependent Kinase 5 (CDK5) inhibitor, with other notable kinase inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Kinase Inhibitor Potency and Selectivity
This compound has emerged as a highly selective inhibitor of CDK5, a kinase implicated in a range of cellular processes beyond its traditional role in neuronal development, including cell cycle regulation and the pathogenesis of diseases such as Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] To contextualize its performance, this section compares its inhibitory activity with that of other well-characterized CDK inhibitors, including the relatively selective inhibitor Roscovitine and broad-spectrum inhibitors such as Dinaciclib (B612106) and Flavopiridol.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against a panel of Cyclin-Dependent Kinases. Lower IC50 values are indicative of higher potency.
| Kinase Inhibitor | CDK5 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) |
| This compound | 2.3 [3][4][5][6] | >100-fold selectivity | 211[7] | - | >100-fold selectivity | 718[7] | 894[7] |
| Roscovitine | 160 - 200[8][9] | 650[8][9] | 700[8][9] | >100,000 | >100,000 | 460 | 600 |
| Dinaciclib | 1[10][11] | 3[10][11] | 1[10][11] | - | - | - | 4[10][11] |
| Flavopiridol | - | 30[6] | 170[6] | 100[6][12] | - | - | - |
Note: IC50 values can vary between different experimental assays and conditions. The data presented is a representative compilation from available sources.
Signaling Pathway and Experimental Workflow
To visually represent the cellular context in which these inhibitors function, the following diagrams illustrate a simplified CDK5 signaling pathway and a typical experimental workflow for assessing kinase inhibitor potency.
Caption: Simplified CDK5 signaling pathway and points of inhibition by this compound.
Caption: General workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of kinase inhibitors. The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]
In Vitro Kinase Assay (Mobility Shift Assay)
This assay is used to determine the potency of a compound against a specific kinase by measuring the phosphorylation of a substrate.
Materials:
-
Purified recombinant human CDK5/p25 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 10 mM EDTA)
-
Microtiter plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microtiter plate, add the kinase, fluorescently labeled substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
The amount of phosphorylated and unphosphorylated substrate is measured using a microfluidic capillary electrophoresis instrument.
-
The percentage of kinase inhibition is calculated for each compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to its target kinase within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding CDK5-NanoLuc® fusion protein
-
Plasmid encoding a fluorescent energy transfer probe
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Test compound (e.g., this compound) serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Co-transfect HEK293 cells with the CDK5-NanoLuc® fusion plasmid and the fluorescent energy transfer probe plasmid.
-
Plate the transfected cells in white, 96-well assay plates and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measure the donor (NanoLuc®) and acceptor (fluorescent probe) emission signals using a luminometer capable of filtered luminescence measurements.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
The cellular IC50 value is determined by plotting the BRET ratio as a function of compound concentration and fitting the data to a sigmoidal dose-response curve.
This comprehensive comparison guide is intended to provide researchers with a foundational understanding of this compound's performance relative to other kinase inhibitors. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments in the field of kinase inhibitor research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. abmole.com [abmole.com]
- 7. biocompare.com [biocompare.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Comparative Analysis: GFB-12811 vs. First-Generation CDK Inhibitors
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have been a focal point of research for decades. Early, first-generation inhibitors demonstrated broad activity but were hampered by significant toxicity due to their lack of selectivity.[1][2][3] The development of highly selective inhibitors, such as GFB-12811, marks a significant evolution in this class of drugs, promising improved therapeutic windows and novel applications. This guide provides a detailed comparison of this compound against first-generation pan-CDK inhibitors, focusing on kinase selectivity, preclinical efficacy, and safety profiles, supported by experimental data and methodologies.
Introduction to the Inhibitors
This compound is a next-generation, highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[4][5][6] Its design represents a targeted approach, focusing on a specific CDK isoform implicated in diseases like autosomal dominant polycystic kidney disease (ADPKD) and potentially certain cancers, while avoiding the broad cell cycle inhibition that characterized earlier compounds.[5][6]
First-Generation CDK Inhibitors , such as Flavopiridol (B1662207) (Alvocidib) and Roscovitine (Seliciclib) , are non-selective, or "pan-CDK" inhibitors.[1][2][7] These agents were among the first to enter clinical trials and target a wide array of CDKs involved in cell cycle progression (e.g., CDK1, CDK2, CDK4, CDK6) and transcription (e.g., CDK7, CDK9).[1][2][8] While showing anti-tumor activity, their broad mechanism of action led to disappointing results in many trials, often due to a low therapeutic index and significant toxicity.[9][10]
Comparative Data Overview
The following tables summarize the key quantitative differences between this compound and the first-generation inhibitors Flavopiridol and Roscovitine.
Table 1: Kinase Inhibition Profile (IC50 Values)
This table highlights the potency and selectivity of each inhibitor against various cyclin-dependent kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50) | Flavopiridol (IC50) | Roscovitine (IC50) |
| CDK5 | 2.3 nM [4][11] | ~75 nM | ~160 nM[12] |
| CDK1 | > 2,100 nM | 30 nM[1] | ~650 nM[12] |
| CDK2 | ~212 nM (92x selective vs CDK5)[13] | 170 nM[1] | ~700 nM[12] |
| CDK4 | > 10,000 nM | 100 nM[1] | > 100,000 nM |
| CDK6 | ~3,200 nM (1390x selective vs CDK5)[13] | 60 nM[1] | > 100,000 nM |
| CDK7 | ~718 nM (312x selective vs CDK5)[13] | 300 nM[1] | ~4,000 nM |
| CDK9 | ~895 nM (389x selective vs CDK5)[13] | 10 nM[1] | ~400 nM |
Data compiled from multiple sources. Note that assay conditions can vary between studies.
Table 2: Summary of Preclinical Efficacy and Safety Profile
This table provides a qualitative comparison of the inhibitors' performance in preclinical models and their known safety characteristics.
| Feature | This compound | First-Generation Inhibitors (Flavopiridol, Roscovitine) |
| Primary Mechanism | Highly selective CDK5 inhibition.[5][6] | Pan-CDK inhibition, leading to broad cell cycle arrest and transcriptional disruption.[1][2] |
| In Vitro Efficacy | Demonstrates cellular target engagement without the broad anti-proliferative effects associated with pan-CDK inhibition.[5][6] | Potent induction of G1 and G2 cell cycle arrest and apoptosis across a wide range of cancer cell lines.[8][14] |
| In Vivo Efficacy | Exhibits a promising in vivo pharmacokinetic (PK) profile with a long half-life and good volume of distribution in rats.[4][5] | Demonstrated anti-tumor activity in various xenograft models, but clinical translation was challenging.[15] |
| Safety & Toxicity | High selectivity is designed to avoid toxicities associated with inhibiting cell cycle CDKs.[5] Expected to have a better safety profile. | Associated with significant toxicities, including myelosuppression, diarrhea, nausea, and fatigue, which limited clinical development.[2][16] |
| Clinical Status | Preclinical development as a tool compound for interrogating CDK5's role in diseases like ADPKD.[5][6] | Largely discontinued (B1498344) for single-agent therapy due to toxicity and limited efficacy, though some investigation in combination therapies continues.[8][9] |
Signaling Pathway and Experimental Workflow
Visualizing the mechanisms and evaluation processes is crucial for understanding the comparative advantages of these inhibitors.
Caption: Inhibition of CDK pathways.
Caption: Preclinical inhibitor comparison workflow.
Experimental Protocols
Detailed methodologies are essential for the objective evaluation of inhibitor performance. Below are summaries of key experimental protocols used in benchmarking CDK inhibitors.
Kinase Selectivity Profiling
-
Objective: To determine the potency (IC50) and selectivity of a compound against a panel of kinases.
-
Methodology: Radiometric kinase assays are a common standard. The protocol involves:
-
Reaction Setup: The inhibitor at various concentrations is incubated with a specific kinase, a substrate (e.g., a peptide or protein), and radio-labeled ATP (e.g., ³³P-ATP) in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature, during which the kinase transfers the radiolabeled phosphate (B84403) from ATP to the substrate.
-
Quenching & Separation: The reaction is stopped. The phosphorylated substrate is then separated from the remaining radiolabeled ATP, often by capturing the substrate on a filter membrane.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve. Kinase selectivity panels from commercial vendors are often used for broad profiling.[17]
-
Cell Proliferation (MTT) Assay
-
Objective: To measure the effect of an inhibitor on the metabolic activity and viability of cancer cell lines.
-
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or Flavopiridol) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy and safety of an inhibitor in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into groups (e.g., vehicle control, this compound group, Flavopiridol group). Treatment is administered according to a defined schedule and route (e.g., oral gavage daily).
-
Monitoring: Tumor volume (measured with calipers) and the body weight of the mice are recorded regularly (e.g., 2-3 times per week). Animal health is closely monitored for signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumors may be excised for further pharmacodynamic analysis (e.g., checking for phosphorylation of target proteins via Western blot).
-
Data Analysis: Efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the control group. Safety is evaluated based on changes in body weight and clinical observations.[18][19]
-
Conclusion
The comparison between this compound and first-generation CDK inhibitors like Flavopiridol and Roscovitine clearly illustrates the paradigm shift in cancer drug development from broad-spectrum agents to highly selective, targeted therapies. While first-generation inhibitors established the therapeutic potential of targeting CDKs, their clinical utility was severely constrained by dose-limiting toxicities stemming from their non-selective nature.[1][3]
This compound, with its exceptional selectivity for CDK5, represents a precision tool.[13] This specificity allows for the investigation of CDK5-dependent pathways in various diseases while minimizing the collateral damage to the cell cycle machinery that plagued its predecessors.[5][6] This targeted approach is anticipated to yield a significantly improved safety profile, potentially unlocking new therapeutic avenues where pan-CDK inhibition was previously untenable. The preclinical data supports its use as a valuable probe for dissecting the specific functions of CDK5 and as a potential therapeutic candidate with a more favorable risk-benefit profile.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njms.rutgers.edu [njms.rutgers.edu]
- 3. biomedres.us [biomedres.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK inhibitors as potential breast cancer therapeutics: new evidence for enhanced efficacy in ER+ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase II study of flavopiridol (Alvocidib) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A first-in-class CDK4 inhibitor demonstrates in vitro, ex-vivo and in vivo efficacy against ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GFB-12811: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of GFB-12811
This document provides detailed, step-by-step guidance for the safe and compliant disposal of this compound, a selective CDK5 inhibitor. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings. All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Key Compound Information
A summary of essential data for this compound is provided below to aid in proper identification and handling.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 2775311-17-4[1] |
| Molecular Formula | C22H23F4N5O |
| Molecular Weight | 449.44 |
| Description | A highly selective and orally active CDK5 inhibitor with an IC50 of 2.3 nM.[1] |
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn and safe handling practices are followed.
| PPE / Practice | Specification |
| Eye Protection | Wear safety goggles with side shields. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. |
| Handling | Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[3] The following steps provide a general framework based on best practices for laboratory chemical waste.
Step 1: Waste Segregation
At the point of generation, all waste contaminated with this compound must be segregated from other waste streams. This includes:
-
Unused or Expired this compound: The pure compound.
-
Contaminated Solids: Weighing paper, pipette tips, gloves, and other disposable labware that has come into contact with this compound.
-
Liquid Waste: Solutions containing this compound.
Step 2: Waste Containment
-
Solid Waste: Place unused this compound and contaminated solids into a designated, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container securely closed when not in use.
Step 3: Labeling Hazardous Waste
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound" and the CAS number: "2775311-17-4".
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.[4]
-
The location of origin (e.g., laboratory room number).[4]
-
The name and contact information of the principal investigator.[4]
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent chemical reactions.
Step 5: Decontamination of Labware
-
Reusable Glassware: Submerge glassware in a suitable decontamination solution, followed by a thorough washing. The initial rinsate must be collected and disposed of as hazardous chemical waste.
-
Work Surfaces: Decontaminate any surfaces that may have come into contact with this compound. This can typically be done by wiping the surface with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.
Step 6: Final Disposal
The final disposal of this compound waste must be conducted through a licensed chemical destruction facility.[2] Methods may include:
-
Controlled Incineration: With flue gas scrubbing.[2]
-
Licensed Chemical Destruction Plant: As per the Safety Data Sheet (SDS).[2]
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [2] Evaporation in a fume hood is also not a permissible method of disposal.
Step 7: Disposal of Empty Containers
Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Handling Protocols for GFB-12811
Disclaimer: This document provides a summary of essential safety information for GFB-12811, a selective CDK5 inhibitor intended for research use only. All personnel must review the full Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory guidelines.
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 5 (CDK5) with an IC50 of 2.3 nM.[1][2] While specific toxicology data is limited, compounds of this nature must be handled with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel. Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be removed and disposed of immediately.[3]
-
Body Protection: A lab coat or other suitable protective clothing must be worn.[3]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, a NIOSH-approved respirator is necessary.
Hazard and Exposure Summary
The following table summarizes key safety data for this compound. This information is compiled from available safety data sheets and is not exhaustive.
| Parameter | Value / Precaution | Source |
| CAS Number | 2775311-17-4 | [3][4] |
| Primary Hazards | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. | [3] |
| First Aid: Eye Contact | Immediately rinse with plenty of pure water for at least 15 minutes and consult a physician. | [3] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water, then consult a physician. | [3] |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. | [3] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Contact a doctor or Poison Control Center immediately. | [3] |
| Fire Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide. | [4] |
Experimental Protocols
Storage and Handling:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[3] Stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles. Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Spill Response:
In the event of a spill, all non-essential personnel should be evacuated from the area.[3]
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.
-
Prevent the chemical from entering drains.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Disposal:
All waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[3]
Workflow and Pathway Visualizations
The following diagrams illustrate critical safety and operational workflows for handling this compound.
Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Step-by-step workflow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
